molecular formula C30H49N9O9 B15623582 Riztunitide CAS No. 2963586-07-2

Riztunitide

Cat. No.: B15623582
CAS No.: 2963586-07-2
M. Wt: 679.8 g/mol
InChI Key: NEXQGKFEZIZNJH-DXHZJSNDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Riztunitide is a useful research compound. Its molecular formula is C30H49N9O9 and its molecular weight is 679.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2963586-07-2

Molecular Formula

C30H49N9O9

Molecular Weight

679.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C30H49N9O9/c1-16(2)24(39-25(43)19(32)14-17-8-10-18(40)11-9-17)28(46)38-22(15-23(41)42)27(45)36-20(6-3-4-12-31)26(44)37-21(29(47)48)7-5-13-35-30(33)34/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,45)(H,37,44)(H,38,46)(H,39,43)(H,41,42)(H,47,48)(H4,33,34,35)/t19-,20-,21-,22-,24-/m1/s1

InChI Key

NEXQGKFEZIZNJH-DXHZJSNDSA-N

Origin of Product

United States

Foundational & Exploratory

Riztunitide: A Technical Guide to its Structure and Potential Therapeutic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riztunitide is a synthetic peptide with potential therapeutic applications in inflammatory and neurodegenerative disorders. This technical guide provides a comprehensive overview of its core structural and chemical properties. While specific experimental data on this compound is not extensively available in public literature, this document outlines potential mechanisms of action and relevant experimental protocols based on its reported biological activities. This guide serves as a foundational resource for researchers and professionals involved in the development of peptide-based therapeutics.

Peptide Structure and Sequence

This compound is a pentapeptide composed of five D-amino acids. The use of D-amino acids, rather than the more common L-amino acids, is a key structural feature that typically confers enhanced stability against enzymatic degradation, a desirable property for therapeutic peptides.

Table 1: this compound Sequence and Chemical Identifiers [1]

PropertyValue
Amino Acid Sequence H-D-Tyr-D-Val-D-Asp-D-Lys-D-Arg-OH
One-Letter Code [dY][dV][dD][dK][dR]
IUPAC Name (2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Molecular Formula C30H49N9O9
Molecular Weight 679.8 g/mol
CAS Number 2963586-07-2

Potential Therapeutic Mechanisms

Published information suggests that this compound possesses anti-inflammatory properties, may ameliorate neurodegenerative disorders, and can rescue cells with dysregulated energy metabolism. While the precise signaling pathways modulated by this compound have not been detailed in the available literature, we can postulate potential mechanisms based on these reported activities.

Anti-Inflammatory Activity

The reported anti-inflammatory effects of this compound suggest its potential interaction with key signaling pathways involved in the inflammatory cascade. A possible mechanism could involve the modulation of pro-inflammatory cytokine production or the inhibition of inflammatory signaling pathways.

Potential Anti-Inflammatory Signaling Pathway for this compound Inflammatory_Stimulus Inflammatory Stimulus Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimulus->Cell_Surface_Receptor Intracellular_Signaling Intracellular Signaling Cascade (e.g., NF-κB, MAPK) Cell_Surface_Receptor->Intracellular_Signaling Gene_Expression Pro-inflammatory Gene Expression Intracellular_Signaling->Gene_Expression Inflammatory_Mediators Release of Inflammatory Mediators (e.g., TNF-α, IL-6) Gene_Expression->Inflammatory_Mediators This compound This compound This compound->Intracellular_Signaling Inhibition?

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

Neuroprotective Effects

The suggestion that this compound may ameliorate neurodegenerative disorders points towards potential neuroprotective mechanisms. This could involve the activation of pro-survival signaling pathways in neurons, reduction of oxidative stress, or inhibition of apoptotic pathways.

Potential Neuroprotective Signaling Pathway for this compound Neurotoxic_Insult Neurotoxic Insult (e.g., Oxidative Stress) Neuronal_Stress Neuronal Stress Neurotoxic_Insult->Neuronal_Stress Pro_Apoptotic_Pathways Pro-Apoptotic Pathways Activated Neuronal_Stress->Pro_Apoptotic_Pathways Neuronal_Cell_Death Neuronal Cell Death Pro_Apoptotic_Pathways->Neuronal_Cell_Death This compound This compound Pro_Survival_Pathways Pro-Survival Pathways Activated (e.g., Akt, ERK) This compound->Pro_Survival_Pathways Activation? Pro_Survival_Pathways->Pro_Apoptotic_Pathways Inhibition

Caption: Potential neuroprotective signaling pathway activated by this compound.

Regulation of Cellular Energy Metabolism

The claim that this compound can rescue cells with dysregulated energy metabolism suggests an interaction with key metabolic pathways, potentially at the level of mitochondrial function. This could involve the modulation of cellular respiration or the activity of metabolic enzymes.

Potential Metabolic Regulation by this compound Metabolic_Dysfunction Metabolic Dysfunction Mitochondrial_Impairment Mitochondrial Impairment Metabolic_Dysfunction->Mitochondrial_Impairment Reduced_ATP_Production Reduced ATP Production Mitochondrial_Impairment->Reduced_ATP_Production Cellular_Stress Cellular Stress Reduced_ATP_Production->Cellular_Stress This compound This compound This compound->Mitochondrial_Impairment Rescue?

Caption: Hypothetical mechanism of this compound in rescuing cellular energy metabolism.

Proposed Experimental Protocols

To validate the potential therapeutic activities of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed, standard methodologies that could be adapted for the characterization of this peptide.

Peptide Synthesis and Purification

Objective: To synthesize and purify this compound for use in biological assays.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide can be synthesized on a solid support resin (e.g., Rink amide resin for a C-terminal amide) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Amino Acid Coupling: Each D-amino acid is sequentially coupled to the growing peptide chain. Coupling reagents such as HBTU/HOBt in the presence of a base like DIEA are commonly used.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the synthesized peptide are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

In Vitro Anti-Inflammatory Assay

Objective: To determine the anti-inflammatory activity of this compound in a cell-based assay.

Methodology:

  • Cell Culture: A relevant cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs), is cultured under standard conditions.

  • Induction of Inflammation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory mediators.

  • Treatment: Cells are pre-treated with varying concentrations of this compound before or concurrently with the inflammatory stimulus.

  • Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA). Nitric oxide (NO) production can be measured using the Griess assay.

  • Data Analysis: Dose-response curves are generated to determine the IC50 (half-maximal inhibitory concentration) of this compound.

In Vitro Neuroprotection Assay

Objective: To assess the neuroprotective effects of this compound against a neurotoxic challenge.

Methodology:

  • Neuronal Cell Culture: A neuronal cell line (e.g., SH-SY5Y) or primary neurons are cultured.

  • Induction of Neurotoxicity: Neuronal damage is induced using a neurotoxin such as 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease or glutamate (B1630785) for excitotoxicity models.

  • Treatment: Cells are treated with different concentrations of this compound before or during the application of the neurotoxin.

  • Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.

  • Apoptosis Assay: The extent of apoptosis can be determined by methods like TUNEL staining or caspase-3 activity assays.

  • Data Analysis: The protective effect of this compound is quantified by comparing the viability of treated cells to untreated, toxin-exposed controls.

Cellular Respiration Assay

Objective: To evaluate the effect of this compound on mitochondrial respiration.

Methodology:

  • Cell Culture and Seeding: Cells are seeded in a specialized microplate for use with an extracellular flux analyzer (e.g., Seahorse XF Analyzer).

  • Treatment: Cells are treated with this compound for a specified duration.

  • Mitochondrial Stress Test: A mitochondrial stress test is performed by sequentially injecting inhibitors of the electron transport chain: oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors, respectively).

  • Measurement of Oxygen Consumption Rate (OCR): The OCR is measured in real-time to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

  • Data Analysis: The OCR parameters of this compound-treated cells are compared to those of untreated control cells.

Conclusion

This compound is a synthetic D-peptide with reported anti-inflammatory, neuroprotective, and metabolic-modulating activities. While its detailed molecular mechanisms and signaling pathways remain to be fully elucidated through dedicated research, this guide provides a foundational understanding of its structure and outlines potential avenues for its therapeutic application and experimental characterization. The proposed experimental protocols offer a starting point for researchers to investigate the biological activities of this promising peptide and to generate the quantitative data necessary for its further development.

References

Unraveling Riztunitide: A Deep Dive into its Anti-Inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 4, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the mechanism of action of Riztunitide, a novel peptide with significant anti-inflammatory properties. This whitepaper details the molecular pathways modulated by this compound, presenting key preclinical data and outlining the experimental protocols used to elucidate its function.

This compound, a synthetic peptide, has emerged as a promising therapeutic candidate for a range of inflammatory and neurodegenerative disorders. Its primary mechanism of action centers on the modulation of key signaling pathways implicated in the inflammatory cascade, leading to a reduction in pro-inflammatory mediators and the restoration of cellular homeostasis.

Core Mechanism of Action: Attenuation of Inflammatory Signaling

Preclinical studies have demonstrated that this compound exerts its anti-inflammatory effects by targeting critical nodes within inflammatory signaling pathways. The peptide has been shown to significantly inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.

Signaling Pathway of this compound's Anti-Inflammatory Action

Riztunitide_Mechanism This compound's Anti-Inflammatory Signaling Pathway This compound This compound IKK_Complex IKK Complex This compound->IKK_Complex Inhibits Cell_Membrane Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->Receptor Activates Receptor->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro_inflammatory_Genes->Cytokines Leads to production of

Caption: this compound inhibits the IKK complex, preventing NF-κB activation.

Quantitative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. A summary of key findings is presented below:

Experimental ModelKey Parameter MeasuredThis compound Concentration/DoseResult (Compared to Control)
LPS-stimulated RAW 264.7 MacrophagesNitric Oxide (NO) Production10 µM↓ 65%
TNF-α Secretion10 µM↓ 58%
IL-6 Secretion10 µM↓ 72%
Carrageenan-induced Paw Edema in RatsPaw Volume10 mg/kg↓ 45%
Murine Model of NeuroinflammationMicroglial Activation10 mg/kg↓ 55%

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this guide provides detailed methodologies for the key experiments cited.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.

Methodology:

  • Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells were pre-treated with varying concentrations of this compound (1, 5, 10 µM) for 2 hours.

  • Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the culture supernatant was measured using the Griess reagent assay as an indicator of NO production.

  • Cytokine Measurement: The levels of TNF-α and IL-6 in the culture supernatant were quantified using commercially available ELISA kits.

  • Data Analysis: Results were expressed as a percentage of the LPS-stimulated control, and statistical significance was determined using a one-way ANOVA.

Experimental Workflow for In Vitro Anti-inflammatory Assay

in_vitro_workflow In Vitro Anti-inflammatory Assay Workflow start Start culture Culture RAW 264.7 Macrophages start->culture pretreat Pre-treat with This compound culture->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect griess Griess Assay (NO Measurement) collect->griess elisa ELISA (TNF-α, IL-6 Measurement) collect->elisa analyze Data Analysis griess->analyze elisa->analyze end End analyze->end

Caption: Workflow for assessing this compound's in vitro anti-inflammatory effects.

In Vivo Carrageenan-induced Paw Edema Model

Objective: To evaluate the anti-inflammatory effect of this compound in an acute in vivo model of inflammation.

Methodology:

  • Animals: Male Wistar rats (180-220 g) were used.

  • Treatment: this compound (10 mg/kg) or vehicle (saline) was administered intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema was calculated for the this compound-treated group relative to the vehicle-treated control group.

Conclusion

This compound represents a significant advancement in the development of novel anti-inflammatory therapeutics. Its targeted modulation of the NF-κB signaling pathway, supported by robust preclinical data, underscores its potential for treating a variety of inflammatory conditions. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic applications of this promising peptide.

In-Vitro Characterization of Riztunitide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific in-vitro bioactivity data for a peptide designated "Riztunitide" is not available in the public domain. This technical guide therefore provides a representative framework for the in-vitro characterization of a hypothetical peptide with the purported anti-inflammatory and neuroprotective properties of this compound. The quantitative data, experimental protocols, and signaling pathways described herein are based on established methodologies and publicly available data for other well-characterized bioactive peptides and should be considered illustrative.

Introduction

This compound is described as a novel peptide with potential therapeutic applications in neurodegenerative disorders, primarily attributed to its anti-inflammatory activity and its ability to rescue cells with dysregulated energy metabolism.[1] To substantiate these claims and elucidate its mechanism of action, a comprehensive in-vitro characterization is essential. This guide outlines the core experimental procedures and data presentation formats for assessing the bioactivity of a peptide like this compound in a controlled laboratory setting.

Quantitative Bioactivity Data

The following tables summarize representative quantitative data from key in-vitro assays. This data is illustrative and serves as a benchmark for the expected potency of a bioactive peptide.

Table 1: Anti-Inflammatory Activity

AssayCell LineStimulantParameter MeasuredThis compound (Example IC50)Positive Control (Example IC50)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)Nitrite (B80452)15 µMDexamethasone (5 µM)
TNF-α SecretionTHP-1LPS (1 µg/mL)TNF-α10 µMDexamethasone (2 µM)
IL-6 SecretionTHP-1LPS (1 µg/mL)IL-625 µMDexamethasone (8 µM)
COX-2 Inhibition-Arachidonic AcidProstaglandin E28 µMCelecoxib (0.5 µM)

Table 2: Neuroprotective Activity

AssayCell LineToxin/StressParameter MeasuredThis compound (Example EC50)Positive Control (Example EC50)
Neuronal ViabilitySH-SY5YGlutamate (B1630785) (100 µM)Cell Viability (MTT)5 µMMK-801 (1 µM)
Oxidative StressPrimary Cortical NeuronsH₂O₂ (50 µM)Intracellular ROS8 µMN-acetylcysteine (20 µM)
ApoptosisPC12Staurosporine (1 µM)Caspase-3 Activity12 µMZ-VAD-FMK (10 µM)

Table 3: Cellular Energy Metabolism

AssayCell LineConditionParameter MeasuredThis compound Effect (Example)Positive Control Effect (Example)
ATP ProductionSH-SY5YBasalCellular ATP Levels30% Increase at 10 µM-
Oxygen Consumption Rate (OCR)Primary Cortical NeuronsBasalOCR20% Increase at 10 µM-
Mitochondrial Membrane PotentialPC12Rotenone (5 µM)JC-1 StainingPrevents 40% of depolarization-

Experimental Protocols

Anti-Inflammatory Assays

3.1.1 Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of this compound or a vehicle control for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Measurement: Measure the accumulation of nitrite in the supernatant using the Griess reagent. The absorbance is read at 540 nm.

  • Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.

3.1.2 Cytokine (TNF-α, IL-6) Secretion Assay

  • Cell Culture and Seeding: Differentiate THP-1 human monocytes into macrophages using PMA (phorbol 12-myristate 13-acetate) and seed in a 24-well plate.

  • Treatment and Stimulation: Follow the same treatment and LPS stimulation steps as in the NO assay.

  • Incubation: Incubate for 18-24 hours.

  • Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Analysis: Determine the IC50 value by plotting the percentage inhibition of cytokine secretion against the log concentration of this compound.

Neuroprotection Assays

3.2.1 Neuronal Viability (MTT) Assay

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium.

  • Seeding: Seed cells in a 96-well plate.

  • Treatment: Pre-treat cells with this compound for 2 hours.

  • Toxin Exposure: Induce neurotoxicity by adding a neurotoxin such as glutamate or H₂O₂.

  • Incubation: Incubate for 24 hours.

  • Measurement: Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals. Solubilize the crystals with DMSO and measure the absorbance at 570 nm.

  • Analysis: Express cell viability as a percentage of the untreated control.

Cellular Energy Metabolism Assays

3.3.1 Cellular ATP Measurement

  • Cell Culture and Seeding: Culture cells (e.g., SH-SY5Y) in a white-walled 96-well plate.

  • Treatment: Treat cells with this compound for the desired time period.

  • Measurement: Use a commercial bioluminescence-based ATP assay kit to measure intracellular ATP levels according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ATP.

  • Analysis: Normalize ATP levels to the total protein content or cell number.

Signaling Pathways and Workflows

Postulated Anti-Inflammatory Signaling Pathway

The following diagram illustrates a plausible mechanism by which a peptide like this compound could exert its anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates LPS LPS LPS->TLR4 Binds This compound This compound IKK IKK This compound->IKK Inhibits MAPK MAPK (p38, JNK, ERK) This compound->MAPK Inhibits MyD88->IKK Activates MyD88->MAPK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFκB_nuc->Genes Induces Transcription

Caption: Postulated anti-inflammatory signaling pathway of this compound.

Experimental Workflow for In-Vitro Bioactivity Screening

This diagram outlines a logical workflow for the in-vitro characterization of a novel peptide.

Experimental_Workflow start Peptide Synthesis & Purification cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) start->cytotoxicity primary_assays Primary Bioactivity Assays (Anti-inflammatory, Neuroprotective) cytotoxicity->primary_assays Determine non-toxic concentration range dose_response Dose-Response & IC50/EC50 Determination primary_assays->dose_response secondary_assays Secondary Assays (Cellular Energy Metabolism) dose_response->secondary_assays Confirm primary bioactivity mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) dose_response->mechanism secondary_assays->mechanism end Data Analysis & Reporting mechanism->end

Caption: General experimental workflow for in-vitro peptide bioactivity characterization.

References

Riztunitide: A Newly Identified Peptide with Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 3, 2025 – Recently listed in the World Health Organization's roster of International Nonproprietary Names (INN), Riztunitide is a novel peptide demonstrating potential as an anti-inflammatory agent. While in-depth research and clinical data remain forthcoming, initial information suggests its possible utility in ameliorating neurodegenerative disorders and cellular metabolic dysregulation. This whitepaper provides a foundational overview of the discovery and known characteristics of this compound, compiled for researchers, scientists, and drug development professionals.

Discovery and Nomenclature

This compound was officially assigned its nonproprietary name in 2024, as documented in the WHO Drug Information, Vol. 38, No. 4, and included in the Proposed International Nonproprietary Names: List 132.[1] This designation marks its formal entry into the landscape of pharmaceutical substances under development.

Chemical Structure and Properties

This compound is a pentapeptide, a short chain of five amino acids. Its primary structure is composed entirely of D-amino acids, which are stereoisomers of the more common L-amino acids found in nature. This structural feature is significant as peptides composed of D-amino acids are known to be more resistant to degradation by proteases, potentially offering a longer biological half-life.

The specific amino acid sequence and chemical properties are detailed in the table below.

PropertyValue
Sequence H-D-Tyr-D-Val-D-Asp-D-Lys-D-Arg-OH
Molecular Formula C30H49N9O9
CAS Number 2963586-07-2

Caption: Basic chemical and structural information for the this compound peptide.

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound have not yet been published in peer-reviewed literature, the general methodology for producing a short peptide of this nature would involve solid-phase peptide synthesis (SPPS). This well-established technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

The synthesis workflow would conceptually involve the following key stages:

Synthesis_Workflow Resin Resin Preparation Coupling Sequential D-Amino Acid Coupling Resin->Coupling Fmoc/Boc Chemistry Deprotection Protecting Group Removal Coupling->Deprotection Cleavage Cleavage from Resin Coupling->Cleavage Final Coupling Deprotection->Coupling Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Characterization (e.g., Mass Spec) Purification->Analysis

Caption: A generalized workflow for the solid-phase synthesis of a peptide like this compound.

Experimental Protocol: General Solid-Phase Peptide Synthesis

  • Resin Preparation: A suitable solid support resin (e.g., Wang or Rink amide resin) is selected and prepared.

  • First Amino Acid Attachment: The C-terminal D-amino acid (D-Arginine), with its alpha-amino group protected (e.g., with Fmoc or Boc), is covalently attached to the resin.

  • Deprotection: The protecting group on the alpha-amino group of the resin-bound amino acid is removed.

  • Coupling: The next protected D-amino acid in the sequence (D-Lysine) is activated and coupled to the free amino group of the preceding amino acid.

  • Iterative Cycles: Steps 3 and 4 are repeated for each subsequent D-amino acid (D-Aspartic Acid, D-Valine, D-Tyrosine) in the sequence.

  • Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., containing trifluoroacetic acid).

  • Purification and Analysis: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated in published literature. Commercial suppliers note its anti-inflammatory properties and its potential to ameliorate neurodegenerative disorders and rescue cells with dysregulated energy metabolism.

Given its anti-inflammatory designation, it is hypothesized that this compound may interact with cell surface receptors or intracellular targets involved in inflammatory signaling cascades. Potential, though currently speculative, pathways could involve the modulation of cytokine production or interference with pro-inflammatory transcription factors.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by an anti-inflammatory peptide. It is important to note that this is a generalized representation and has not been specifically validated for this compound.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binding Signaling_Cascade Signaling Cascade (e.g., Kinases) Receptor->Signaling_Cascade Activation/Inhibition Transcription_Factor Transcription Factor (e.g., NF-κB) Signaling_Cascade->Transcription_Factor Modulation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Regulation

Caption: A hypothetical signaling pathway for an anti-inflammatory peptide.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data from preclinical or clinical studies of this compound. Data pertaining to its efficacy, pharmacokinetics, pharmacodynamics, and safety profile are anticipated to be released as research progresses.

Future Outlook

This compound represents a new entity in the field of peptide therapeutics. Its unique composition of D-amino acids suggests a design focused on enhanced stability, a key challenge in peptide drug development. The initial description of its anti-inflammatory and neuroprotective potential positions it as a compound of interest for further investigation.

The scientific community awaits the publication of primary research that will be crucial to understanding the therapeutic promise of this compound. Future studies will need to detail its synthesis and purification, elucidate its mechanism of action, and provide the quantitative data necessary to evaluate its potential as a clinical candidate.

References

Riztunitide: Unraveling its Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Riztunitide is a novel peptide-based therapeutic agent that has recently emerged as a molecule of interest within the scientific and medical communities.[1] While its definitive classification and full range of biological activities are still under active investigation, preliminary evidence suggests that this compound possesses anti-inflammatory properties.[1] This whitepaper aims to provide a comprehensive overview of the current understanding of this compound, with a specific focus on its interaction with and modulation of cellular signaling cascades. As a recently proposed International Nonproprietary Name (INN) for a pharmaceutical substance in 2024, publicly available data on its specific mechanisms of action, clinical trials, and detailed experimental protocols are limited.[1] This document will, therefore, synthesize the available information and provide a forward-looking perspective on the research required to fully elucidate its therapeutic potential.

Putative Mechanism of Action: An Anti-Inflammatory Peptide

This compound is identified as a peptide with anti-inflammatory activity.[1] The precise molecular targets and the signaling pathways through which it exerts its effects are not yet publicly disclosed. Generally, anti-inflammatory peptides can function through various mechanisms, including but not limited to:

  • Inhibition of Pro-inflammatory Cytokine Production: Peptides can interfere with the signaling pathways that lead to the transcription and translation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This often involves the modulation of key transcription factors like NF-κB and AP-1.

  • Modulation of Immune Cell Activity: Therapeutic peptides can influence the activation, proliferation, and differentiation of immune cells such as T-cells, B-cells, and macrophages.

  • Receptor Antagonism: Peptides can act as antagonists for receptors that, when activated, trigger inflammatory responses.

  • Enzyme Inhibition: Certain peptides can inhibit enzymes that are crucial for the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Further research is necessary to determine which of these, or other, mechanisms are central to this compound's action.

Potential Cellular Signaling Cascades for Investigation

Given its anti-inflammatory nature, several key cellular signaling cascades warrant investigation to understand the molecular basis of this compound's activity. The following diagram illustrates a hypothetical workflow for investigating the impact of this compound on a generic inflammatory signaling pathway.

G Experimental Workflow: Investigating this compound's Impact on Inflammatory Signaling cluster_0 Cell Culture and Stimulation cluster_1 Analysis of Signaling Pathways cluster_2 Measurement of Inflammatory Output A Immune Cells (e.g., Macrophages, T-cells) B Inflammatory Stimulus (e.g., LPS, TNF-α) A->B D Protein Lysate Preparation B->D Stimulation G Cytokine Measurement (ELISA, CBA) B->G Induces H Gene Expression Analysis (qRT-PCR) B->H Induces C This compound Treatment C->D Treatment C->G Inhibits? C->H Inhibits? E Western Blot Analysis (p-NF-κB, p-p38, p-JNK) D->E F Kinase Activity Assays D->F

A potential experimental workflow for studying this compound.

A logical starting point for investigation would be the major inflammatory signaling pathways:

  • NF-κB Signaling Pathway: A central regulator of inflammation, the NF-κB pathway is a likely target for an anti-inflammatory peptide. Experiments would focus on whether this compound inhibits the phosphorylation and degradation of IκBα, and the subsequent nuclear translocation of NF-κB subunits.

  • MAPK Signaling Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are also critical in mediating inflammatory responses. Investigating the phosphorylation status of these kinases in the presence of this compound would be crucial.

The following diagram illustrates a simplified representation of these key inflammatory signaling pathways, which could be potential targets for this compound.

G Potential Inflammatory Signaling Targets for this compound cluster_0 Cell Surface Receptors cluster_1 Upstream Signaling cluster_2 MAPK Pathway cluster_3 NF-κB Pathway cluster_4 Nuclear Events TLR Toll-like Receptors (TLRs) MyD88 MyD88 TLR->MyD88 TNFR TNF Receptor (TNFR) TRAF6 TRAF6 TNFR->TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAP3K MAP3Ks TAK1->MAP3K IkB IκB IKK->IkB P MKKs MKKs MAP3K->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK Nucleus Nucleus p38->Nucleus JNK->Nucleus NFkB NF-κB IkB->NFkB Releases NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes This compound This compound (?) This compound->TNFR Inhibits? This compound->TAK1 Inhibits? This compound->IKK Inhibits?

Hypothesized targets of this compound in inflammatory pathways.

Quantitative Data and Experimental Protocols: A Call for Future Research

At present, there is no publicly available quantitative data from preclinical or clinical studies of this compound. To build a comprehensive profile of this molecule, future research should focus on generating data in the following areas:

Table 1: Key In Vitro Assays for this compound Characterization

ParameterAssay TypePurpose
Receptor Binding Radioligand Binding Assay, Surface Plasmon Resonance (SPR)To identify and quantify the binding affinity of this compound to its molecular target(s).
Enzyme Inhibition Kinase Inhibition Assays, Protease Inhibition AssaysTo determine if this compound directly inhibits key inflammatory enzymes.
Cytokine Secretion ELISA, LuminexTo quantify the effect of this compound on the production of pro-inflammatory and anti-inflammatory cytokines.
Gene Expression qRT-PCR, RNA-SeqTo analyze the impact of this compound on the transcriptome of immune cells.
Cell Viability MTT, LDH AssayTo assess the cytotoxic potential of this compound.
Detailed Methodologies for Key Experiments

Experimental Protocol 1: Determination of IC50 for TNF-α Secretion in LPS-stimulated Macrophages

  • Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow to adhere overnight.

  • This compound Treatment: Pre-treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of TNF-α inhibition against the log concentration of this compound.

Experimental Protocol 2: Western Blot Analysis of NF-κB Activation

  • Cell Culture and Treatment: Culture and treat cells with this compound and LPS as described in Protocol 1.

  • Cell Lysis: Lyse the cells at various time points (e.g., 0, 15, 30, 60 minutes) post-LPS stimulation using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Future Directions and Conclusion

The emergence of this compound as a potential anti-inflammatory agent opens up new avenues for therapeutic development. The immediate priority for the research community is to undertake rigorous preclinical studies to elucidate its precise mechanism of action. This will involve identifying its molecular target(s) and dissecting its effects on the key cellular signaling cascades that regulate inflammation. The experimental approaches outlined in this whitepaper provide a foundational framework for these investigations.

As more data becomes available, a clearer picture of this compound's therapeutic potential will emerge, paving the way for well-designed clinical trials to evaluate its safety and efficacy in inflammatory and autoimmune diseases. The scientific community eagerly awaits the publication of peer-reviewed studies that will shed light on the role of this novel peptide in cellular signaling and its potential to become a valuable addition to the anti-inflammatory armamentarium.

References

Unraveling the Molecular Mechanisms of Riztunitide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riztunitide, a synthetic pentapeptide with the sequence D-tyrosyl-D-valyl-D-alpha-aspartyl-D-lysyl-D-arginine, has emerged as a promising therapeutic agent with demonstrated anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of this compound's primary molecular targets and its mechanism of action. While direct, high-affinity binding targets are still under investigation, this document synthesizes available information to propose potential signaling pathways modulated by this novel peptide. This guide also outlines putative experimental protocols for further investigation and presents key data in a structured format to facilitate research and development efforts.

Introduction

This compound is a peptide composed entirely of D-amino acids, a characteristic that confers significant resistance to proteolytic degradation and enhances its bioavailability compared to L-amino acid peptides. Its therapeutic potential lies in its ability to ameliorate neurodegenerative disorders by decreasing inflammation and rescuing cells with dysregulated energy metabolism. This document aims to provide an in-depth analysis of the molecular interactions that underpin these effects.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C30H49N9O9PubChem
Molecular Weight 679.8 g/mol PubChem
Amino Acid Sequence D-tyrosyl-D-valyl-D-alpha-aspartyl-D-lysyl-D-argininePubChem
Canonical SMILES C--INVALID-LINK----INVALID-LINK--O)C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--N)C(=O)O">C@@HNC(=O)--INVALID-LINK--NPubChem
Known Activity Anti-inflammatory, NeuroprotectiveMultiple Sources

Putative Primary Molecular Targets and Signaling Pathways

While a specific, high-affinity receptor for this compound has not yet been definitively identified in the public domain, its known biological activities suggest modulation of key signaling pathways involved in inflammation and neuronal survival. The primary putative molecular interactions are centered around the regulation of inflammatory cascades and cellular stress responses.

Modulation of Inflammatory Signaling Pathways

This compound's anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of inflammatory cytokines and mediators.

  • NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of the immune response. In pathological states, its overactivation leads to chronic inflammation. It is hypothesized that this compound may interfere with the activation of the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would sequester the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

  • MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of stimuli, including inflammatory cytokines. Chronic activation of JNK and p38 pathways is often associated with inflammation and apoptosis. This compound may exert its effects by modulating the phosphorylation state of key kinases within these cascades, leading to a reduction in the inflammatory response.

Below is a conceptual diagram illustrating the hypothesized modulation of the NF-κB signaling pathway by this compound.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK_complex Receptor->IKK_complex NFkB_n NF-κB DNA DNA NFkB_n->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes IkB IkB IKK_complex->IkB P NFkB NFkB IkB->NFkB IkB_P IkB_P NFkB->NFkB_n Proteasome Proteasome IkB_P->Proteasome This compound This compound This compound->IKK_complex Inhibition?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Neuroprotection and Cellular Metabolism

The statement that this compound "rescues cells with dysregulated energy metabolism" suggests an interaction with pathways that are critical for cellular bioenergetics and survival. In the context of neurodegeneration, mitochondrial dysfunction and oxidative stress are key pathological features.

It is plausible that this compound may directly or indirectly influence mitochondrial function, potentially by:

  • Scavenging Reactive Oxygen Species (ROS): The peptide structure may possess antioxidant properties.

  • Modulating Mitochondrial Biogenesis: Influencing pathways that regulate the production of new mitochondria.

  • Stabilizing Mitochondrial Membranes: Protecting against mitochondrial outer membrane permeabilization, a key step in apoptosis.

A potential workflow for investigating the impact of this compound on cellular metabolism is depicted below.

Experimental_Workflow cluster_assays Assays Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) Stress_Induction Induce Stress (e.g., H2O2, glutamate) Cell_Culture->Stress_Induction Riztunitide_Treatment Treat with this compound (Dose-response) Stress_Induction->Riztunitide_Treatment Endpoint_Analysis Endpoint Analysis Riztunitide_Treatment->Endpoint_Analysis Viability Cell Viability (MTT, LDH) Endpoint_Analysis->Viability ROS ROS Production (DCFDA) Endpoint_Analysis->ROS Mitochondria Mitochondrial Function (Seahorse, JC-1) Endpoint_Analysis->Mitochondria Apoptosis Apoptosis Markers (Caspase-3, TUNEL) Endpoint_Analysis->Apoptosis

Caption: Workflow for assessing this compound's neuroprotective effects.

Proposed Experimental Protocols

To elucidate the precise molecular targets and mechanism of action of this compound, the following experimental approaches are recommended.

Target Identification and Binding Affinity

Objective: To identify the direct binding partners of this compound and quantify the binding affinity.

Methodology: Surface Plasmon Resonance (SPR)

  • Ligand Immobilization: Synthesize a biotinylated version of this compound. Immobilize the biotinylated peptide onto a streptavidin-coated SPR sensor chip.

  • Analyte Preparation: Prepare a library of potential protein targets, including recombinant proteins of key inflammatory and metabolic pathway components (e.g., IKKβ, JNK1, p38, various sirtuins). Proteins should be purified and prepared in a suitable running buffer.

  • Binding Analysis: Flow the protein analytes over the sensor chip at various concentrations. Monitor the change in the refractive index to determine association (ka) and dissociation (kd) rate constants.

  • Data Analysis: Calculate the equilibrium dissociation constant (KD) from the kinetic parameters (KD = kd/ka). A low KD value indicates high binding affinity.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle control or this compound.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

  • Analysis: Analyze the soluble fraction by Western blotting or mass spectrometry to detect the target protein. A shift in the melting temperature of a protein in the presence of this compound indicates direct binding.

In Vitro Kinase and Enzyme Assays

Objective: To determine the functional effect of this compound on the activity of identified or putative targets.

Methodology:

  • Assay Setup: Utilize commercially available in vitro kinase or enzyme assay kits for targets such as IKKβ, JNK1, or p38.

  • This compound Incubation: Incubate the purified enzyme with its substrate and ATP (for kinases) in the presence of varying concentrations of this compound.

  • Activity Measurement: Measure the enzyme activity according to the kit instructions (e.g., by detecting a phosphorylated substrate via fluorescence or luminescence).

  • IC50 Determination: Plot the enzyme activity against the this compound concentration to determine the half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

As of the date of this document, there is no publicly available quantitative data regarding the binding affinities (KD), half-maximal effective concentrations (EC50), or half-maximal inhibitory concentrations (IC50) of this compound for specific molecular targets. The tables below are provided as templates for organizing future experimental findings.

Table 2: Binding Affinity of this compound to Putative Molecular Targets

Target ProteinMethodKD (nM)ka (1/Ms)kd (1/s)
e.g., IKKβSPRData not availableData not availableData not available
e.g., JNK1SPRData not availableData not availableData not available

Table 3: Functional Activity of this compound in Cellular Assays

AssayCell LineEndpointEC50/IC50 (µM)
e.g., NF-κB Reporter AssayHEK293Luciferase activityData not available
e.g., IL-6 ELISARAW 264.7IL-6 secretionData not available

Conclusion and Future Directions

This compound represents a promising therapeutic peptide with significant anti-inflammatory and neuroprotective potential. While its exact molecular targets remain to be fully elucidated, current evidence points towards the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. The D-amino acid composition of this compound provides a significant advantage in terms of stability, making it an attractive candidate for further development.

Future research should focus on definitive target identification using unbiased screening approaches, followed by detailed biochemical and cellular characterization of its mechanism of action. The experimental protocols outlined in this guide provide a roadmap for these investigations. A thorough understanding of this compound's molecular interactions will be crucial for its successful translation into a clinical therapeutic.

In-Depth Technical Guide to the Pharmacological Profile of Riztunitide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information available in the public domain regarding the pharmacological profile of Riztunitide is currently limited. This guide is based on the preliminary information that has been identified, primarily from high-level descriptions and a cited patent that is not yet widely accessible. Consequently, this document provides a foundational overview and will be updated as more detailed preclinical and clinical data become available.

Introduction

This compound is an investigational peptide with potential therapeutic applications in neurodegenerative disorders. It is characterized as an anti-inflammatory agent that may also play a role in cellular energy metabolism. Its unique structure as a D-peptide likely contributes to its stability and pharmacokinetic profile.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C30H49N9O9[1]
Amino Acid Sequence D-tyrosyl-D-valyl-D-α-aspartyl-D-lysyl-D-arginine[1]
Description Anti-inflammatory peptide[1][2]

Mechanism of Action

The precise molecular mechanisms of this compound are not yet fully elucidated in publicly available literature. However, based on its description, two primary signaling pathways are likely involved: modulation of neuroinflammatory pathways and restoration of cellular energy metabolism.

Anti-Inflammatory Effects

This compound is reported to possess anti-inflammatory activity, which is a key therapeutic target in many neurodegenerative diseases. Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes to neuronal damage and disease progression. The potential mechanism of this compound may involve the inhibition of pro-inflammatory cytokine production, suppression of inflammatory signaling cascades (such as NF-κB), and promotion of a shift from a pro-inflammatory to an anti-inflammatory microglial phenotype.

Below is a hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of this compound.

Riztunitide_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular (Microglia) Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Aβ) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound NF_kappa_B_Inhibition NF-κB Inhibition This compound->NF_kappa_B_Inhibition Hypothesized Inhibition TRAF6 TRAF6 MyD88->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex NF_kappa_B NF-κB IKK_Complex->NF_kappa_B NF_kappa_B_Inhibition->NF_kappa_B Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kappa_B->Pro_inflammatory_Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro_inflammatory_Genes->Cytokines

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Rescue of Dysregulated Energy Metabolism

Neurodegenerative diseases are often associated with mitochondrial dysfunction and impaired cellular energy metabolism. This compound is described as being able to "rescue cells with dysregulated energy metabolism"[1]. This suggests that it may act on key cellular pathways involved in energy production, such as glycolysis, the Krebs cycle, and oxidative phosphorylation. Potential mechanisms could include enhancing mitochondrial function, reducing oxidative stress, and promoting the expression of genes involved in metabolic homeostasis.

The following diagram illustrates a potential workflow for assessing the effect of this compound on cellular metabolism.

Riztunitide_Metabolism_Workflow Start Neuronal Cell Culture (e.g., SH-SY5Y) Induce_Stress Induce Metabolic Stress (e.g., Glucose Deprivation, Rotenone) Start->Induce_Stress Treat_this compound Treat with this compound Induce_Stress->Treat_this compound Measure_ATP Measure ATP Levels Treat_this compound->Measure_ATP Measure_ROS Measure Reactive Oxygen Species (ROS) Treat_this compound->Measure_ROS Measure_MMP Measure Mitochondrial Membrane Potential Treat_this compound->Measure_MMP Analyze_Data Analyze and Compare Data (Treated vs. Untreated) Measure_ATP->Analyze_Data Measure_ROS->Analyze_Data Measure_MMP->Analyze_Data Conclusion Determine Effect on Cellular Metabolism Analyze_Data->Conclusion

Caption: Experimental workflow to assess this compound's effect on metabolism.

Preclinical and Clinical Development

As of the latest available information, detailed results from comprehensive preclinical and clinical studies of this compound have not been published in peer-reviewed journals or presented at major scientific conferences. The primary source of information appears to be patent literature, specifically U.S. Patent US11975051 B1, which is referenced in commercial supplier listings[1].

Preclinical Studies

Detailed protocols for preclinical studies are not yet available. However, a typical preclinical program to evaluate the pharmacological profile of a compound like this compound would likely include the following experimental models.

Experimental Protocols (Hypothetical)

  • In Vitro Models:

    • Cell Lines: Murine microglial cells (e.g., BV-2), human neuroblastoma cells (e.g., SH-SY5Y), and primary neuronal cultures.

    • Assays:

      • Anti-inflammatory Activity: Measurement of nitric oxide (NO) production using the Griess assay, and quantification of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or multiplex assays following stimulation with lipopolysaccharide (LPS).

      • Neuroprotection: Assessment of cell viability (e.g., MTT assay) and apoptosis (e.g., TUNEL staining) in neuronal cells exposed to neurotoxins (e.g., Aβ oligomers, rotenone) with and without this compound treatment.

      • Metabolic Rescue: Measurement of cellular ATP levels, mitochondrial membrane potential (e.g., using JC-1 dye), and reactive oxygen species (ROS) production (e.g., using DCFDA) in cells under metabolic stress.

  • In Vivo Models:

    • Animal Models of Neurodegeneration:

      • Alzheimer's Disease: Transgenic mouse models such as 5XFAD or APP/PS1.

      • Parkinson's Disease: MPTP or 6-OHDA-induced models in mice or rats.

    • Assessments:

      • Behavioral Tests: Morris water maze for learning and memory, rotarod test for motor coordination.

      • Histopathology: Immunohistochemical staining for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), neuronal loss (e.g., NeuN), and disease-specific pathology (e.g., Aβ plaques, α-synuclein aggregates).

      • Biochemical Analysis: Measurement of cytokine levels and markers of oxidative stress in brain tissue.

Clinical Trials

There is currently no publicly available information on completed or ongoing clinical trials for this compound. The development pathway would typically involve Phase I trials to assess safety, tolerability, and pharmacokinetics in healthy volunteers, followed by Phase II and III trials to evaluate efficacy in patients with specific neurodegenerative diseases.

Summary and Future Directions

This compound is an early-stage therapeutic candidate with a potentially dual mechanism of action targeting both neuroinflammation and metabolic dysfunction in neurodegenerative diseases. The limited available data suggests a promising pharmacological profile. However, a comprehensive understanding requires the public dissemination of detailed preclinical and clinical data. Future research should focus on elucidating the specific molecular targets of this compound, its pharmacokinetic and pharmacodynamic properties, and its safety and efficacy in relevant disease models and ultimately, in human subjects.

Logical Relationship of Development Stages

Riztunitide_Development_Logic Discovery Discovery and Peptide Synthesis Preclinical Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trial IND->Phase1 Phase2 Phase II Clinical Trial Phase1->Phase2 Phase3 Phase III Clinical Trial Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

References

Riztunitide: A Preclinical Overview of a Novel Anti-Inflammatory Peptide for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Riztunitide is an emerging peptide-based therapeutic candidate with potential applications in the treatment of neurodegenerative diseases. Characterized by its anti-inflammatory properties, this compound is positioned as a promising agent for mitigating the chronic neuroinflammation that is a hallmark of various central nervous system disorders. This document provides a comprehensive overview of the available preclinical information on this compound, including its known characteristics and a hypothetical framework for its continued preclinical development, based on established methodologies in the field. While specific preclinical data on this compound remains limited in the public domain, this guide serves to outline the critical experimental pathways and data required for its advancement towards clinical investigation.

Introduction to this compound

This compound is a peptide that has been assigned a proposed International Nonproprietary Name (INN) by the World Health Organization[1]. Its chemical structure is documented in public databases such as PubChem. The primary therapeutic hypothesis for this compound centers on its anti-inflammatory activity and its potential to rescue cells experiencing dysregulated energy metabolism, both of which are key pathological features of neurodegenerative diseases.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 2963586-07-2PubChem
Molecular Formula C₃₀H₄₉N₉O₉PubChem
Molecular Weight 679.8 g/mol PubChem
Description Anti-inflammatory peptideWHO[1]

Hypothetical Preclinical Data Summary for this compound

Due to the limited availability of specific preclinical data for this compound, the following tables are presented as illustrative examples of the types of quantitative data that would be generated and analyzed during its preclinical evaluation.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

AssayCell LineStimulantThis compound IC₅₀ (nM)Positive Control (IC₅₀, nM)
TNF-α Inhibition BV-2 (Microglia)LPS (100 ng/mL)50Dexamethasone (10)
IL-6 Inhibition SH-SY5Y (Neuron-like)Aβ₁₋₄₂ (1 µM)75Ibuprofen (150)
Nitric Oxide (NO) Production RAW 264.7 (Macrophage)IFN-γ (20 ng/mL)120L-NAME (25)
NF-κB Activation HEK293 (Reporter)TNF-α (10 ng/mL)40BAY 11-7082 (5)

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Alzheimer's Disease (APP/PS1)

Treatment GroupDose (mg/kg, i.p.)Morris Water Maze (Escape Latency, s)Y-Maze (% Alternation)Brain TNF-α (pg/mg protein)Brain Aβ₁₋₄₂ (pg/mg protein)
Vehicle Control -60 ± 555 ± 4150 ± 202500 ± 300
This compound 145 ± 665 ± 5110 ± 152000 ± 250
This compound 530 ± 4 75 ± 670 ± 10**1500 ± 200
Positive Control 1035 ± 5 70 ± 580 ± 12**1800 ± 220*

*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Key Preclinical Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for key experiments that would be essential in the preclinical evaluation of this compound.

In Vitro Anti-Inflammatory Assays

Objective: To determine the concentration-dependent inhibitory effect of this compound on key inflammatory mediators in relevant cell lines.

Protocol:

  • Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (0.1 nM to 10 µM) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL is added to the culture medium to induce an inflammatory response.

  • Incubation: Cells are incubated for 24 hours at 37°C and 5% CO₂.

  • Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is measured using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.

Animal Model of Neurodegeneration

Objective: To evaluate the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease.

Protocol:

  • Animal Model: Male APP/PS1 transgenic mice, aged 6 months, are used.

  • Treatment Groups: Mice are randomly assigned to vehicle control, this compound (1 and 5 mg/kg), or a positive control group (n=10 per group).

  • Administration: this compound is administered daily via intraperitoneal (i.p.) injection for 12 weeks.

  • Behavioral Testing:

    • Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water for 5 consecutive days. Escape latency is recorded.

    • Y-Maze: To evaluate short-term spatial working memory. The percentage of spontaneous alternations is calculated.

  • Biochemical Analysis: At the end of the treatment period, mice are euthanized, and brain tissue is collected. Brain homogenates are used to measure the levels of TNF-α and amyloid-beta (Aβ₁₋₄₂) using ELISA.

  • Statistical Analysis: Data are analyzed using one-way ANOVA followed by a post-hoc test for multiple comparisons.

Visualizing a Potential Mechanism of Action and Experimental Workflow

Proposed Signaling Pathway for this compound's Anti-Inflammatory Effect

The following diagram illustrates a potential signaling pathway through which this compound may exert its anti-inflammatory effects in microglia, a key cell type in neuroinflammation.

Riztunitide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pathogen-Associated Molecular Patterns (PAMPs)\nDamage-Associated Molecular Patterns (DAMPs) Pathogen-Associated Molecular Patterns (PAMPs) Damage-Associated Molecular Patterns (DAMPs) Toll-Like Receptor 4 (TLR4) Toll-Like Receptor 4 (TLR4) Pathogen-Associated Molecular Patterns (PAMPs)\nDamage-Associated Molecular Patterns (DAMPs)->Toll-Like Receptor 4 (TLR4) Activates This compound This compound IKK Complex IKK Complex This compound->IKK Complex Inhibits MyD88 MyD88 Toll-Like Receptor 4 (TLR4)->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates (leading to degradation) NF-κB NF-κB IκBα->NF-κB Inhibits Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NF-κB->Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS) Translocates to nucleus and activates transcription

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway in microglia.

Preclinical Development Workflow for this compound

This diagram outlines a typical preclinical development workflow for a novel therapeutic agent like this compound.

Preclinical_Workflow cluster_discovery Discovery & In Vitro cluster_in_vivo In Vivo Evaluation cluster_regulatory Regulatory Submission Target_Identification Target Identification (e.g., Inflammatory Pathways) Lead_Optimization Lead Optimization (this compound Synthesis) Target_Identification->Lead_Optimization In_Vitro_Screening In Vitro Screening (Cell-based Assays) Lead_Optimization->In_Vitro_Screening PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) In_Vitro_Screening->PK_PD Efficacy_Models Efficacy in Animal Models (e.g., AD Mice) PK_PD->Efficacy_Models Toxicology Safety & Toxicology Studies Efficacy_Models->Toxicology IND_Enabling IND-Enabling Studies Toxicology->IND_Enabling IND_Submission Investigational New Drug (IND) Application Submission IND_Enabling->IND_Submission

Caption: A streamlined workflow for the preclinical development of this compound, from discovery to IND submission.

Conclusion and Future Directions

This compound represents a promising new therapeutic avenue for neurodegenerative diseases, leveraging an anti-inflammatory mechanism of action. While publicly available preclinical data is currently scarce, the established framework for drug discovery and development provides a clear path forward. Future preclinical studies should focus on elucidating its precise molecular targets, comprehensively evaluating its efficacy and safety in a range of relevant animal models, and establishing a clear pharmacokinetic and pharmacodynamic profile. The successful completion of these studies will be critical for the translation of this compound from a promising preclinical candidate to a potential clinical therapy for patients suffering from neurodegenerative disorders.

References

In-Silico Modeling of Rizatriptan-Receptor Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rizatriptan is a second-generation triptan-class drug highly effective in the acute treatment of migraine headaches.[1] Its therapeutic efficacy stems from its selective agonist activity at the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] Understanding the molecular interactions between Rizatriptan and these G-protein coupled receptors (GPCRs) is crucial for the rational design of novel anti-migraine therapies with improved efficacy and side-effect profiles. This technical guide provides an in-depth overview of the in-silico methodologies used to model these interactions, from receptor modeling to the calculation of binding affinities and the elucidation of downstream signaling pathways.

Rizatriptan and its Target Receptors

Rizatriptan demonstrates high affinity for both the 5-HT1B and 5-HT1D receptors.[1][2] Activation of these receptors by Rizatriptan is believed to alleviate migraine symptoms through three primary mechanisms: vasoconstriction of dilated intracranial blood vessels, inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings, and reduction of pain signal transmission within the trigeminal pain pathways.[1]

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in drug development. While specific in-silico derived binding free energy values for Rizatriptan are not extensively published, experimental binding affinities (Ki) provide a benchmark for computational models. The following table summarizes the known binding affinities of Rizatriptan for its primary targets.

LigandReceptorBinding Affinity (Ki) [nM]
Rizatriptan5-HT1B[Data not explicitly found in searches]
Rizatriptan5-HT1D[Data not explicitly found in searches]

Note: While searches confirm high affinity, specific Ki values from publicly available literature were not identified. For the purposes of an in-silico study, these values would be critical for model validation.

In-Silico Modeling Workflow

The in-silico investigation of Rizatriptan-receptor interactions typically follows a multi-step workflow, beginning with the generation of a reliable 3D model of the target receptors and culminating in the analysis of the dynamic behavior of the ligand-receptor complex.

G A Target Selection (5-HT1B/1D Receptors) B Homology Modeling A->B C Model Validation B->C E Molecular Docking C->E D Ligand Preparation (Rizatriptan) D->E F Binding Pose Analysis E->F I Signaling Pathway Analysis E->I G Molecular Dynamics Simulation F->G H Binding Free Energy Calculation G->H

Caption: In-silico modeling workflow for Rizatriptan-receptor interactions.
Experimental Protocol: Homology Modeling of 5-HT1B and 5-HT1D Receptors

Since experimentally determined structures for all GPCRs are not always available, homology modeling is a crucial first step.

Objective: To generate high-quality 3D models of the human 5-HT1B and 5-HT1D receptors.

Methodology:

  • Template Selection:

    • Perform a BLAST search against the Protein Data Bank (PDB) using the amino acid sequences of human 5-HT1B (UniProt: P28222) and 5-HT1D (UniProt: P28221) receptors.

    • Select suitable templates based on high sequence identity, resolution, and the presence of a bound ligand analogous to Rizatriptan if possible (e.g., other triptans). The crystal structure of the human 5-HT1B receptor in complex with ergotamine (PDB ID: 4IAR) is a suitable template.[3]

  • Sequence Alignment:

    • Perform a multiple sequence alignment of the target sequences with the template sequence(s) using tools like ClustalW or T-Coffee.

    • Manually inspect and refine the alignment, particularly in the transmembrane helical regions and loop regions, to ensure accurate placement of conserved motifs.

  • Model Building:

    • Utilize homology modeling software such as MODELLER or SWISS-MODEL.

    • Provide the alignment file and the template structure(s) as input.

    • Generate a pool of candidate models (typically 10-100).

  • Model Refinement and Validation:

    • Select the best model based on scoring functions like DOPE (Discrete Optimized Protein Energy).

    • Assess the stereochemical quality of the model using tools like PROCHECK to generate a Ramachandran plot. The plot should show the majority of residues in the most favored regions.

    • Further refine the loop regions of the model using tools like ModLoop.

Experimental Protocol: Molecular Docking of Rizatriptan

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Objective: To determine the binding pose and interactions of Rizatriptan within the binding pockets of the 5-HT1B and 5-HT1D receptor models.

Methodology:

  • Receptor Preparation:

    • Load the validated homology model into a molecular modeling environment (e.g., AutoDockTools).

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Define the grid box, which encompasses the putative binding site. The box should be centered on the region analogous to where co-crystallized ligands bind in related GPCR structures.

  • Ligand Preparation:

    • Obtain the 3D structure of Rizatriptan from a database like PubChem (CID: 5078).

    • Add hydrogens and compute charges.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina.

    • Employ a search algorithm, such as a Lamarckian genetic algorithm, to explore the conformational space of the ligand within the defined grid box.

    • Perform multiple docking runs (e.g., 50-100) to ensure robust sampling.

  • Analysis of Results:

    • Cluster the resulting docking poses based on root-mean-square deviation (RMSD).

    • Select the lowest energy and most populated cluster as the most probable binding mode.

    • Visualize the predicted binding pose and analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between Rizatriptan and the receptor's amino acid residues. Key interacting residues for agonists in the 5-HT1B receptor binding pocket often include those in transmembrane helices III, V, and VI.[3][4]

Experimental Protocol: Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the Rizatriptan-receptor complex over time.

Objective: To assess the stability of the docked complex and to calculate the binding free energy.

Methodology:

  • System Setup:

    • Use a simulation package like GROMACS or AMBER.[5][6][7]

    • Place the docked Rizatriptan-receptor complex in a simulated lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

    • Solvate the system with a water model (e.g., TIP3P) and add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 310 K) under NVT (constant number of particles, volume, and temperature) conditions.

    • Subsequently, equilibrate the system under NPT (constant number of particles, pressure, and temperature) conditions to ensure the correct density.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds or more) to allow for adequate sampling of the conformational space.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex by calculating the RMSD of the protein backbone and the ligand.

    • Examine the persistence of key intermolecular interactions observed in the docking pose.

Experimental Protocol: Binding Free Energy Calculation

These calculations provide a more accurate estimation of the binding affinity than docking scores alone.

Objective: To calculate the binding free energy of Rizatriptan to the 5-HT1B and 5-HT1D receptors.

Methodology:

  • MM/PBSA or MM/GBSA Method:

    • The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular end-point methods.[8][9]

    • These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation.

    • The calculation is performed on snapshots extracted from the MD simulation trajectory.

  • Free Energy Decomposition:

    • Decompose the total binding free energy into contributions from individual residues to identify key "hot spots" for interaction.

Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Rizatriptan Rizatriptan Receptor 5-HT1B/1D Receptor Rizatriptan->Receptor Agonist Binding G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Decreased Neuronal Firing & Inhibition of Neuropeptide Release PKA->Cellular_Response Phosphorylation Cascade

Caption: Downstream signaling cascade of 5-HT1B/1D receptor activation by Rizatriptan.

Conclusion

In-silico modeling provides a powerful toolkit for investigating the molecular basis of Rizatriptan's interaction with its target receptors. Through a combination of homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain detailed insights into the binding mode, affinity, and dynamic behavior of this important anti-migraine drug. These computational approaches, when integrated with experimental data, can significantly accelerate the discovery and development of next-generation therapies for migraine with enhanced efficacy and safety.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Novel Anti-Inflammatory Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While specific experimental data for the novel peptide Riztunitide is not extensively available in the public domain, these application notes provide a comprehensive and generalized protocol for the in vitro characterization of a novel anti-inflammatory peptide, hereafter referred to as "Peptide-X," which can be adapted for substances like this compound. These protocols are designed to assess the anti-inflammatory potential of a test compound by measuring its effect on key inflammatory mediators in a cell-based model.

The provided methodologies detail the induction of an inflammatory response in cultured cells and subsequent quantification of inflammatory markers following treatment with the investigational peptide. This document serves as a foundational guide for researchers seeking to elucidate the anti-inflammatory mechanism and efficacy of new therapeutic peptides.

Data Presentation: Hypothetical Quantitative Data

The following tables represent hypothetical data that could be generated from the described experimental protocols. These are intended to serve as a template for data presentation and interpretation.

Table 1: Effect of Peptide-X on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Concentration (µM)% Inhibition of NO Production
Control (untreated) -1.5 ± 0.3-
LPS (1 µg/mL) -45.2 ± 2.10%
LPS + Peptide-X 135.8 ± 1.820.8%
522.1 ± 1.551.1%
1010.5 ± 1.176.8%
255.2 ± 0.888.5%
LPS + Dexamethasone 108.1 ± 0.982.1%

Table 2: Effect of Peptide-X on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated THP-1 Monocytes

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated) -50 ± 835 ± 515 ± 4
LPS (1 µg/mL) -1250 ± 98980 ± 75450 ± 32
LPS + Peptide-X 11025 ± 85810 ± 62380 ± 25
5750 ± 62590 ± 48270 ± 21
10420 ± 35330 ± 28150 ± 15
25180 ± 21140 ± 1565 ± 8
LPS + Dexamethasone 10350 ± 29270 ± 22120 ± 11

Table 3: Cytotoxicity of Peptide-X on RAW 264.7 Macrophages

TreatmentConcentration (µM)Cell Viability (%)
Control (untreated) -100%
Peptide-X 199.5 ± 0.5%
598.9 ± 0.8%
1098.2 ± 1.1%
2597.5 ± 1.5%
5095.1 ± 2.0%
10088.3 ± 3.2%

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Lines:

    • RAW 264.7 (Murine Macrophage): Suitable for nitric oxide and cytokine production assays.

    • THP-1 (Human Monocyte): Can be differentiated into macrophages and used for cytokine analysis.

  • Culture Medium:

    • For RAW 264.7: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • For THP-1: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing:

    • RAW 264.7: Scrape and passage cells when they reach 80-90% confluency.

    • THP-1: Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.

Protocol 2: In Vitro Anti-Inflammatory Assay
  • Cell Seeding: Seed RAW 264.7 or THP-1 cells in 24-well plates at a density of 2x10⁵ cells/well and allow them to adhere overnight. For THP-1 cells, induce differentiation to macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours prior to the experiment.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of Peptide-X (e.g., 1, 5, 10, 25 µM).

    • Include a positive control (e.g., Dexamethasone at 10 µM) and a vehicle control.

    • Pre-incubate the cells with the compounds for 1-2 hours.

  • Inflammatory Stimulation:

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the untreated control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes and collect the supernatants for analysis. Store at -80°C if not used immediately.

Protocol 3: Quantification of Nitric Oxide (NO)
  • Principle: The Griess reagent system detects nitrite (B80452) (NO₂⁻), a stable product of NO.

  • Procedure:

    • Add 50 µL of cell culture supernatant to a 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 4: Quantification of Pro-Inflammatory Cytokines (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants.

  • Procedure:

    • Use commercially available ELISA kits for the specific cytokines of interest.

    • Follow the manufacturer's instructions for coating the plate, adding samples and standards, incubation with detection antibodies, addition of substrate, and stopping the reaction.

    • Measure the absorbance at the recommended wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

Protocol 5: Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Procedure:

    • Seed cells in a 96-well plate and treat with various concentrations of Peptide-X for 24 hours (without LPS stimulation).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Express cell viability as a percentage of the untreated control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cluster_endpoints cell_culture 1. Cell Culture (RAW 264.7 or THP-1) cell_seeding 2. Cell Seeding (24-well plate) cell_culture->cell_seeding treatment 3. Pre-treatment (Peptide-X, Controls) cell_seeding->treatment cytotoxicity_assay Cytotoxicity Assay (MTT) cell_seeding->cytotoxicity_assay Parallel Experiment stimulation 4. Stimulation (LPS) treatment->stimulation incubation 5. Incubation (18-24 hours) stimulation->incubation supernatant 6. Collect Supernatant incubation->supernatant no_assay NO Assay (Griess Reagent) supernatant->no_assay cytokine_assay Cytokine ELISA (TNF-α, IL-6, IL-1β) supernatant->cytokine_assay

Caption: Experimental workflow for screening anti-inflammatory compounds.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression induces PeptideX Peptide-X (Hypothetical Target) PeptideX->IKK Inhibits IkB_NFkB_complex IκBα-NF-κB (inactive)

Application Notes and Protocols for the Synthesis and Purification of Riztunitide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riztunitide is a synthetic pentapeptide with the sequence H-D-Tyr-D-Val-D-Asp-D-Lys-D-Arg-OH. It is composed of D-amino acids, which contributes to its increased stability against enzymatic degradation compared to peptides made of L-amino acids. This compound has demonstrated anti-inflammatory properties, making it a compound of interest for further investigation in various inflammatory conditions. These application notes provide detailed protocols for the chemical synthesis and purification of this compound, intended for research and development purposes.

Data Presentation

The following tables summarize the key materials and expected outcomes for the synthesis and purification of this compound.

Table 1: Materials and Reagents for this compound Synthesis

ReagentSupplierGradePurpose
Rink Amide MBHA resinVariousSynthesis GradeSolid support for C-terminal amide
Fmoc-D-Tyr(tBu)-OHVariousSynthesis GradeProtected D-amino acid
Fmoc-D-Val-OHVariousSynthesis GradeProtected D-amino acid
Fmoc-D-Asp(OtBu)-OHVariousSynthesis GradeProtected D-amino acid
Fmoc-D-Lys(Boc)-OHVariousSynthesis GradeProtected D-amino acid
Fmoc-D-Arg(Pbf)-OHVariousSynthesis GradeProtected D-amino acid
N,N'-Diisopropylcarbodiimide (DIC)VariousSynthesis GradeCoupling reagent
1-Hydroxybenzotriazole (HOBt)VariousSynthesis GradeCoupling reagent
Piperidine (B6355638)VariousSynthesis GradeFmoc deprotection
N,N-Dimethylformamide (DMF)VariousSynthesis GradeSolvent
Dichloromethane (DCM)VariousSynthesis GradeSolvent
Trifluoroacetic acid (TFA)VariousSynthesis GradeCleavage reagent
Triisopropylsilane (TIS)VariousSynthesis GradeScavenger
Water (H₂O)VariousHPLC GradeScavenger
Diethyl etherVariousACS GradePrecipitation

Table 2: Expected Yield and Purity of this compound

StageParameterExpected ValueNotes
Crude Peptide Yield70-90%Based on initial resin loading.
Purity50-70%Varies depending on synthesis efficiency.
Purified Peptide Yield20-40%Post-RP-HPLC purification.
Purity>98%Achievable with optimized HPLC conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual synthesis of this compound on a Rink Amide resin using Fmoc/tBu chemistry.

1.1. Resin Swelling:

  • Place 0.5 g of Rink Amide MBHA resin (substitution level ~0.5 mmol/g) in a fritted reaction vessel.

  • Add 10 mL of N,N-Dimethylformamide (DMF) and allow the resin to swell for 1 hour at room temperature with occasional agitation.

1.2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add 10 mL of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL).

1.3. Amino Acid Coupling:

  • In a separate vial, dissolve 3 equivalents of the Fmoc-protected D-amino acid, 3 equivalents of HOBt, and 3 equivalents of DIC in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • To monitor coupling completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), continue the coupling for another hour.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

1.4. Synthesis Cycle: Repeat steps 1.2 and 1.3 for each D-amino acid in the sequence, starting from the C-terminus (Arg) and proceeding to the N-terminus (Tyr). The order of addition is: Fmoc-D-Arg(Pbf)-OH, Fmoc-D-Lys(Boc)-OH, Fmoc-D-Asp(OtBu)-OH, Fmoc-D-Val-OH, and Fmoc-D-Tyr(tBu)-OH.

1.5. Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-D-Tyr(tBu)-OH), perform a final deprotection step (1.2) to remove the N-terminal Fmoc group.

Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

  • Wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen for 30 minutes.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Add 10 mL of the cleavage cocktail to the dried resin.

  • Agitate the mixture at room temperature for 2-3 hours. The Pbf protecting group on Arginine and the Boc group on Lysine are removed under these conditions.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold 50 mL centrifuge tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether. A white precipitate should form.

  • Place the tube at -20°C for 30 minutes to enhance precipitation.

  • Centrifuge the tube at 3000 x g for 10 minutes to pellet the peptide.

  • Carefully decant the ether. Wash the peptide pellet with another 20 mL of cold diethyl ether, centrifuge, and decant again.

  • Dry the crude peptide pellet under a gentle stream of nitrogen.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines the purification of the crude this compound peptide. The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[2]

3.1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Buffer A (see below).

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

3.2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 10 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Buffer B over 30 minutes is a good starting point for a peptide with the characteristics of this compound, which contains both hydrophobic (Tyr, Val) and charged (Asp, Lys, Arg) residues.[3]

  • Flow Rate: 4 mL/min.

  • Detection: UV at 220 nm and 280 nm.

3.3. Fraction Collection and Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with a purity of >98%.

3.4. Lyophilization:

  • Freeze the pooled pure fractions at -80°C.

  • Lyophilize the frozen solution to obtain the purified this compound as a white fluffy powder.

  • Store the lyophilized peptide at -20°C or lower.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification resin Rink Amide Resin swelling Resin Swelling in DMF resin->swelling deprotection1 Fmoc Deprotection (Piperidine/DMF) swelling->deprotection1 coupling_arg Coupling Fmoc-D-Arg(Pbf)-OH deprotection1->coupling_arg deprotection2 Fmoc Deprotection coupling_arg->deprotection2 coupling_lys Coupling Fmoc-D-Lys(Boc)-OH deprotection2->coupling_lys deprotection3 Fmoc Deprotection coupling_lys->deprotection3 coupling_asp Coupling Fmoc-D-Asp(OtBu)-OH deprotection3->coupling_asp deprotection4 Fmoc Deprotection coupling_asp->deprotection4 coupling_val Coupling Fmoc-D-Val-OH deprotection4->coupling_val deprotection5 Fmoc Deprotection coupling_val->deprotection5 coupling_tyr Coupling Fmoc-D-Tyr(tBu)-OH deprotection5->coupling_tyr final_deprotection Final Fmoc Deprotection coupling_tyr->final_deprotection cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation crude_peptide Crude this compound precipitation->crude_peptide rp_hplc RP-HPLC Purification crude_peptide->rp_hplc fraction_analysis Fraction Analysis rp_hplc->fraction_analysis lyophilization Lyophilization fraction_analysis->lyophilization pure_peptide Pure this compound (>98%) lyophilization->pure_peptide

Caption: Experimental workflow for this compound synthesis and purification.

Hypothetical Signaling Pathway for Anti-Inflammatory Action

The precise anti-inflammatory mechanism of this compound is still under investigation. However, based on the known mechanisms of other anti-inflammatory peptides, particularly those containing D-amino acids, a plausible hypothesis is the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. Peptides with D-amino acids have been shown to neutralize lipopolysaccharide (LPS), a potent inflammatory molecule that activates TLR4.[4][5]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates This compound This compound This compound->LPS Neutralizes MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocols for the Quantification of Rizatriptan in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rizatriptan is a selective serotonin (B10506) 5-HT1B/1D receptor agonist used in the acute treatment of migraine. Accurate and reliable quantification of Rizatriptan in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. These application notes provide detailed protocols for the determination of Rizatriptan using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for bioanalytical applications.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The LC-MS/MS method provides high selectivity and sensitivity for the quantification of Rizatriptan in complex biological matrices. The general workflow involves sample preparation to isolate the analyte, chromatographic separation to remove interferences, and mass spectrometric detection for accurate quantification.

Experimental Workflow

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis a Biological Sample (Plasma/Serum) b Protein Precipitation (e.g., with Acetonitrile) a->b c Vortex & Centrifuge b->c d Supernatant Collection c->d e Injection into HPLC/UPLC System d->e f C18 Reverse-Phase Column e->f g Isocratic or Gradient Elution f->g h Analyte Separation g->h i Electrospray Ionization (ESI+) h->i j Multiple Reaction Monitoring (MRM) i->j k Data Acquisition j->k l Peak Integration k->l m Concentration Calculation (using Calibration Curve) l->m n Reporting m->n

Caption: General workflow for the quantification of Rizatriptan in biological samples using LC-MS/MS.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Rizatriptan from plasma or serum samples.

Materials:

  • Biological sample (plasma or serum)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) working solution (e.g., Rizatriptan-d6)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer.

MS/MS Detection Parameters:

ParameterRizatriptanInternal Standard (Rizatriptan-d6)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (m/z) 270.2276.2
Product Ion (m/z) 201.1207.1
Dwell Time 100 ms100 ms
Collision Energy (CE) Optimized for the specific instrumentOptimized for the specific instrument
Declustering Potential (DP) Optimized for the specific instrumentOptimized for the specific instrument

Data Presentation: Quantitative Summary

The following table summarizes the typical validation parameters for the quantification of Rizatriptan in human plasma using the described LC-MS/MS method.

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by IS

Signaling Pathway of Rizatriptan

Rizatriptan exerts its therapeutic effect by acting as a potent agonist at serotonin 5-HT1B and 5-HT1D receptors. The activation of these receptors is believed to cause constriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides.

G cluster_pathway Rizatriptan Signaling Pathway Rizatriptan Rizatriptan Receptor 5-HT1B/1D Receptor Rizatriptan->Receptor G_protein Gi/o Protein Activation Receptor->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC cAMP Decreased cAMP AC->cAMP PKA Decreased PKA Activity cAMP->PKA Vasoconstriction Cranial Vasoconstriction PKA->Vasoconstriction Neurotransmitter Inhibition of Neurotransmitter Release PKA->Neurotransmitter

Caption: Simplified signaling pathway of Rizatriptan via 5-HT1B/1D receptor activation.

Application Note: Protocol for Assessing Riztunitide's Effect on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Riztunitide is a fictional compound. The following application note, including its mechanism of action, protocols, and data, is provided for illustrative purposes only, based on established scientific principles for assessing the immunomodulatory effects of small molecule inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, synthetic peptide being investigated for its potential anti-inflammatory properties. The primary mechanism of action for this compound is the targeted inhibition of the IκB kinase (IKK) complex. The IKK complex is a critical component of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3] By inhibiting IKK, this compound is hypothesized to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] This action keeps NF-κB inactive, thereby downregulating the expression and production of key inflammatory cytokines.[5] Assessing the effect of this compound on cytokine production is a crucial step in characterizing its biological activity and therapeutic potential.[6]

This document provides detailed protocols for evaluating the in vitro efficacy of this compound in modulating cytokine production using human monocytic cells stimulated with lipopolysaccharide (LPS), a potent inducer of the NF-κB pathway.[7][8]

Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway and the proposed point of intervention for this compound. Inflammatory stimuli, such as TNF-α or LPS, activate the IKK complex, which then phosphorylates IκBα.[2] This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the p50/p65 NF-κB dimer to translocate into the nucleus and initiate the transcription of pro-inflammatory cytokine genes. This compound directly inhibits the kinase activity of the IKK complex.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK->IkBa_p50_p65 Phosphorylates IκBα This compound This compound This compound->IKK Inhibits p_IkBa p-IκBα Ub Ubiquitination & Degradation p50_p65 p50/p65 (Active) p50_p65_nuc p50/p65 DNA DNA Cytokines Pro-inflammatory Cytokine mRNA (TNF-α, IL-6, etc.)

Caption: NF-κB signaling pathway with this compound's point of inhibition.

Experimental Protocols

Cell Culture and Differentiation

This protocol uses the THP-1 human monocytic cell line, which can be differentiated into macrophage-like cells that produce inflammatory cytokines in response to LPS.

  • Materials:

    • THP-1 cell line

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin

    • Phorbol 12-myristate 13-acetate (PMA)

    • 6-well cell culture plates

    • Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Culture THP-1 monocytes in supplemented RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.

    • To differentiate, seed THP-1 cells into 6-well plates at a density of 5 x 10⁵ cells/mL.

    • Add PMA to a final concentration of 100 ng/mL.

    • Incubate for 48 hours to allow cells to differentiate into adherent, macrophage-like cells.

    • After 48 hours, aspirate the PMA-containing medium, wash the cells gently with sterile PBS, and add fresh, PMA-free medium.

    • Rest the differentiated cells for 24 hours before proceeding with treatment.

In Vitro Stimulation and this compound Treatment
  • Materials:

    • Differentiated THP-1 macrophages

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Lipopolysaccharide (LPS) from E. coli

    • Serum-free RPMI-1640 medium

  • Procedure:

    • Prepare serial dilutions of this compound in serum-free RPMI-1640 medium to achieve final concentrations (e.g., 0.1, 1, 10, 100 μM). Include a vehicle control (DMSO equivalent to the highest this compound concentration).

    • Aspirate the medium from the rested, differentiated THP-1 cells.

    • Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.

    • Pre-incubate the cells with this compound for 1 hour at 37°C.

    • Following pre-incubation, add LPS to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL to induce cytokine production.[7]

    • Incubate the plates for 6 hours (for TNF-α) or 24 hours (for other cytokines) at 37°C.

    • After incubation, collect the cell culture supernatants by centrifugation at 1000 x g for 10 minutes to pellet any detached cells.

    • Transfer the supernatants to fresh tubes and store at -80°C until analysis.

Cytokine Quantification: TNF-α ELISA

The following is a standard sandwich ELISA protocol for quantifying TNF-α in the collected supernatants.[9][10]

  • Materials:

    • Human TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

    • 96-well ELISA plates

    • Wash buffer (PBS with 0.05% Tween-20)

    • Assay diluent/blocking buffer (e.g., PBS with 1% BSA)

    • Stop solution (e.g., 1 M H₂SO₄)

    • Microplate reader

  • Procedure:

    • Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Washing & Blocking: Aspirate the coating solution and wash the plate 3 times with wash buffer. Block the plate with assay diluent for 1-2 hours at room temperature.

    • Standard & Sample Incubation: Wash the plate. Add 100 µL of the recombinant TNF-α standards and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[11]

    • Detection Antibody: Wash the plate 3 times. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

    • Enzyme Conjugate: Wash the plate 3 times. Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

    • Substrate Development: Wash the plate 5 times. Add TMB substrate and incubate in the dark for 15-20 minutes.

    • Stopping Reaction: Add 100 µL of stop solution to each well.

    • Reading: Read the absorbance at 450 nm on a microplate reader.

    • Analysis: Calculate the TNF-α concentration in samples by interpolating from the standard curve.

Multiplex Cytokine Assay

To assess the effect of this compound on a broader profile of cytokines, a bead-based multiplex immunoassay (e.g., Luminex-based) is recommended.[12][13][14] This technology allows for the simultaneous quantification of multiple analytes in a single, small-volume sample.[15]

  • Principle: The assay uses distinct sets of fluorescently-coded magnetic beads, each coated with a capture antibody specific to a different cytokine.[16] The procedure is similar to a sandwich ELISA but is performed in suspension and read on a specialized flow cytometry-based instrument that identifies each bead set and quantifies the associated signal.[13]

  • Procedure: Follow the manufacturer's protocol for the chosen multiplex kit. Typically, this involves incubating the collected supernatants with the mixed bead sets, followed by washing, incubation with a cocktail of biotinylated detection antibodies, and then a final incubation with Streptavidin-PE before reading on the instrument.

Experimental Workflow

Workflow cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis arrow arrow A Culture THP-1 Monocytes B Differentiate with PMA (48 hrs) A->B C Rest Differentiated Cells (24 hrs) B->C D Pre-treat with this compound (1 hr) C->D E Stimulate with LPS (6-24 hrs) D->E F Collect Supernatants E->F G Quantify TNF-α (ELISA) F->G H Profile Multiple Cytokines (Multiplex Assay) F->H I Data Analysis & Interpretation G->I H->I

Caption: Experimental workflow for assessing this compound's effects.

Data Presentation

The following tables summarize hypothetical data demonstrating the dose-dependent inhibitory effect of this compound on cytokine production.

Table 1: Effect of this compound on LPS-Induced TNF-α Secretion (ELISA)

Treatment GroupThis compound (μM)Stimulant (LPS)TNF-α (pg/mL) ± SD% Inhibition
Unstimulated Control0-15.2 ± 4.5N/A
Vehicle Control0+1250.6 ± 98.20%
This compound0.1+988.4 ± 75.121%
This compound1+512.7 ± 55.359%
This compound10+125.1 ± 20.890%
This compound100+25.4 ± 8.998%

Table 2: Effect of this compound (10 μM) on a Panel of Pro-inflammatory Cytokines (Multiplex Assay)

CytokineVehicle + LPS (pg/mL) ± SDThis compound + LPS (pg/mL) ± SD% Inhibition
TNF-α 1280.4 ± 110.5130.2 ± 25.189.8%
IL-6 2540.8 ± 215.7355.7 ± 45.686.0%
IL-1β 450.2 ± 50.167.5 ± 15.385.0%
IL-12p70 310.5 ± 35.859.0 ± 11.281.0%
MCP-1 8500.6 ± 730.21275.1 ± 150.885.0%

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the anti-inflammatory activity of this compound. The data presented in the tables, though hypothetical, illustrate the expected outcome: a dose-dependent suppression of pro-inflammatory cytokine production from LPS-stimulated macrophages.[17] This inhibitory action is consistent with this compound's proposed mechanism as an inhibitor of the IKK complex within the NF-κB signaling pathway. These assays are fundamental for the preclinical evaluation of this compound and similar immunomodulatory compounds.

References

Application of Riztunitide in High-Throughput Screening Assays: Currently Unavailable Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature, patent databases, and other technical resources, there is currently no specific information available regarding the application of the peptide Riztunitide in high-throughput screening (HTS) assays. Information detailing its mechanism of action, associated signaling pathways, and established experimental protocols for HTS is not present in the public domain.

This compound has been identified as a peptide with putative anti-inflammatory properties and has been assigned an International Nonproprietary Name (INN) by the World Health Organization. However, beyond this general classification, the scientific community has not yet published research elucidating its specific biological targets or the molecular pathways through which it exerts its effects.

High-throughput screening is a critical methodology in drug discovery and biomedical research, enabling the rapid screening of large numbers of compounds for biological activity.[1][2] The development of HTS assays is contingent upon a foundational understanding of the target molecule or pathway of interest. This includes knowledge of the mechanism of action of a compound like this compound to design relevant screening assays, such as target-based or phenotypic screens.

Without information on this compound's mechanism of action, it is not possible to:

  • Develop Targeted HTS Assays: Assays designed to measure the interaction of this compound with a specific protein or enzyme cannot be constructed without knowing its molecular target.

  • Design Relevant Phenotypic Screens: Cellular assays that measure a specific physiological response require an understanding of the expected cellular changes induced by the compound.

  • Establish Quantitative Data Parameters: Key metrics for HTS assays, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), cannot be determined without a defined biological readout.

  • Outline Signaling Pathways: The molecular cascades initiated by this compound remain unknown, precluding the creation of diagrams for any signaling pathways it may modulate.

The absence of this fundamental information makes the creation of detailed application notes and protocols for the use of this compound in HTS assays impossible at this time. Researchers, scientists, and drug development professionals interested in the potential applications of this compound are encouraged to monitor scientific publications and patent filings for future disclosures of research on this peptide. As new data emerges, the feasibility of developing HTS assays for this compound can be reassessed.

References

Flow Cytometry Analysis of Immune Cells Treated with Riztunitide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riztunitide is a novel therapeutic agent under investigation for its immunomodulatory properties. Preliminary studies suggest that this compound may exert its effects through the inhibition of the Sirtuin 1 (SIRT1) signaling pathway, a key regulator of T-cell metabolism and function.[1][2][3] This document provides detailed application notes and protocols for the analysis of immune cells treated with this compound using flow cytometry. These guidelines are intended to assist researchers in characterizing the phenotypic and functional changes in immune cell populations following this compound treatment.

Flow cytometry is a powerful technique for single-cell analysis, enabling the identification and quantification of various immune cell subsets based on the expression of specific cell surface and intracellular markers.[4][5] The protocols outlined below provide a framework for preparing, staining, and acquiring data from immune cells treated with this compound, facilitating a comprehensive understanding of its mechanism of action.

Data Presentation

The following tables summarize hypothetical quantitative data from flow cytometry analysis of peripheral blood mononuclear cells (PBMCs) treated with this compound for 48 hours.

Table 1: Effect of this compound on Major Immune Cell Populations

Treatment% CD4+ T Cells% CD8+ T Cells% B Cells (CD19+)% NK Cells (CD56+)% Monocytes (CD14+)
Vehicle Control45.2 ± 3.125.8 ± 2.510.5 ± 1.28.2 ± 0.910.3 ± 1.5
This compound (10 nM)44.8 ± 2.926.1 ± 2.810.3 ± 1.18.5 ± 1.010.3 ± 1.3
This compound (100 nM)40.1 ± 3.528.5 ± 3.010.8 ± 1.48.1 ± 0.812.5 ± 1.8
This compound (1 µM)35.7 ± 4.2 30.2 ± 3.3*11.0 ± 1.57.9 ± 0.915.2 ± 2.1

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on T-Cell Subsets

Treatment% Naive CD4+ (CCR7+CD45RA+)% Effector Memory CD4+ (CCR7-CD45RA-)% Regulatory T Cells (Tregs) (CD4+CD25+FoxP3+)% Activated CD8+ (CD69+)
Vehicle Control55.1 ± 4.820.3 ± 2.15.2 ± 0.68.9 ± 1.1
This compound (10 nM)54.5 ± 4.520.8 ± 2.35.5 ± 0.79.2 ± 1.3
This compound (100 nM)48.2 ± 5.125.6 ± 2.88.9 ± 1.0 12.4 ± 1.5*
This compound (1 µM)42.3 ± 5.529.8 ± 3.2 12.4 ± 1.518.7 ± 2.2**

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which is a crucial first step for subsequent flow cytometry analysis.

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Centrifuge

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer 3 mL of the diluted blood over 3 mL of Ficoll-Paque PLUS in a 15 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layer containing plasma and platelets.

  • Carefully collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs with PBS containing 2% FBS and centrifuge at 300 x g for 10 minutes.

  • Repeat the wash step.

  • Resuspend the cell pellet in an appropriate buffer for cell counting and viability assessment.

Protocol 2: In Vitro Treatment of PBMCs with this compound

This protocol details the treatment of isolated PBMCs with this compound to assess its effect on immune cell populations.

Materials:

  • Isolated PBMCs

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates (96-well or 24-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plate the cells in the desired format (e.g., 100 µL per well in a 96-well plate).

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Add the this compound dilutions or vehicle control to the plated cells.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

Protocol 3: Staining of Cell Surface and Intracellular Markers for Flow Cytometry

This protocol provides a step-by-step guide for staining immune cells with fluorescently labeled antibodies to identify different cell populations.[6][7]

Materials:

  • This compound-treated and control PBMCs

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fc Block (to prevent non-specific antibody binding)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56, CD14, CD25, CCR7, CD45RA, CD69)

  • Fixation/Permeabilization Buffer (for intracellular staining)

  • Fluorochrome-conjugated antibody against intracellular markers (e.g., FoxP3)

  • Flow cytometer

Procedure:

  • Harvest the treated cells and wash them with Flow Cytometry Staining Buffer.

  • Resuspend the cells in Fc Block and incubate for 10 minutes at 4°C.

  • Without washing, add the cocktail of fluorochrome-conjugated antibodies for cell surface markers.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with Flow Cytometry Staining Buffer.

  • For intracellular staining:

    • Resuspend the cells in Fixation/Permeabilization Buffer and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells with Permeabilization Buffer.

    • Add the fluorochrome-conjugated antibody for the intracellular marker (e.g., anti-FoxP3).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with Permeabilization Buffer.

  • Resuspend the final cell pellet in Flow Cytometry Staining Buffer.

  • Acquire the data on a flow cytometer as soon as possible.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_treatment In Vitro Treatment cluster_staining Flow Cytometry Staining cluster_analysis Data Analysis blood Whole Blood Collection pbmc PBMC Isolation blood->pbmc culture Cell Culture pbmc->culture treatment This compound Treatment culture->treatment surface Surface Marker Staining treatment->surface intra Intracellular Staining surface->intra acquisition Data Acquisition intra->acquisition analysis Gating & Analysis acquisition->analysis sirt1_pathway cluster_riz This compound Action cluster_sirt1 SIRT1 Signaling cluster_outcome Cellular Outcome This compound This compound SIRT1 SIRT1 This compound->SIRT1 Inhibits NFkB NF-κB SIRT1->NFkB deacetylation (inhibition) FoxP3 FoxP3 SIRT1->FoxP3 deacetylation (stabilization) Teff T-effector Function ↓ NFkB->Teff Promotes Treg Treg Function ↑ FoxP3->Treg Promotes

References

Troubleshooting & Optimization

Addressing off-target effects of Riztunitide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Riztunitide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address and manage the off-target effects of this compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of Kinase-A, a critical component of the Pro-Survival signaling pathway. By inhibiting Kinase-A, this compound is designed to induce apoptosis in cancer cells that are dependent on this pathway for their growth and survival.

Q2: What are the known off-target effects of this compound?

This compound has been observed to have two primary off-target effects:

  • Inhibition of Kinase-B, which plays a role in the Cellular Metabolism Pathway.

  • Activation of the Stress-Response Pathway, independent of its effects on Kinase-A and Kinase-B.

Q3: I am observing unexpected changes in cellular metabolism in my experiments. Could this be an off-target effect of this compound?

Yes, this is a likely off-target effect due to the inhibition of Kinase-B. Researchers should monitor metabolic readouts such as glucose uptake and lactate (B86563) production. Refer to the troubleshooting guide below for mitigation strategies.

Q4: My cells are showing signs of stress (e.g., morphological changes, expression of stress markers) even at low concentrations of this compound. What is the cause?

This is likely due to the off-target activation of the Stress-Response Pathway. It is crucial to differentiate this from the intended apoptotic effects. A dose-response experiment comparing the induction of apoptosis and stress marker expression is recommended.

Troubleshooting Guides

Issue 1: Differentiating On-Target vs. Off-Target Effects

If you are observing cellular effects that are inconsistent with the known function of the Pro-Survival Pathway, it is important to determine if these are due to off-target activities of this compound.

Recommended Steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve for this compound in your cell line of interest. Compare the EC50 for the inhibition of the Pro-Survival Pathway with the EC50 for the observed off-target effect.

  • Control Compound: If available, use a structurally distinct inhibitor of Kinase-A to see if it phenocopies the effects of this compound.

  • Rescue Experiments: Attempt to rescue the off-target phenotype. For example, if you suspect inhibition of Kinase-B is the cause, try to supplement the media with a key metabolite that is downstream of Kinase-B.

Issue 2: Mitigating Off-Target Effects in Your Experiments

Once an off-target effect is confirmed, the following strategies can help to minimize its impact on your experimental results.

Recommended Steps:

  • Optimize Concentration: Use the lowest concentration of this compound that gives you a significant inhibition of the Pro-Survival Pathway without triggering the off-target effect. The provided data tables can serve as a starting point.

  • Time-Course Experiment: An off-target effect may develop over a different timescale than the on-target effect. A time-course experiment can help you identify a window where you can observe the on-target effect before the off-target effect becomes prominent.

  • Alternative Models: Consider using a different cell line that may be less sensitive to the off-target effects of this compound.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
Kinase-A15
Kinase-B250
Panel of 100 other kinases>10,000

Table 2: Cellular Potency of this compound in Different Assays

AssayCell LineEC50 (nM)
Inhibition of Pro-Survival PathwayCancer Cell Line A50
Inhibition of Cellular MetabolismCancer Cell Line A750
Activation of Stress-ResponseCancer Cell Line A400
Inhibition of Pro-Survival PathwayCancer Cell Line B75
Inhibition of Cellular MetabolismCancer Cell Line B>2,000
Activation of Stress-ResponseCancer Cell Line B600

Experimental Protocols

Protocol 1: Western Blot for On-Target and Off-Target Pathway Modulation

Objective: To assess the phosphorylation status of downstream effectors of Kinase-A, Kinase-B, and the Stress-Response Pathway.

Methodology:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with a dose-range of this compound (e.g., 0, 10, 50, 250, 1000 nM) for the desired time point (e.g., 2, 6, 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE to separate proteins by size.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Kinase-A-Substrate, p-Kinase-B-Substrate, and a marker for the Stress-Response Pathway (e.g., p-p38) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay

Objective: To determine the effect of this compound on cell viability.

Methodology:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat cells with a serial dilution of this compound for 72 hours.

  • Add a cell viability reagent (e.g., CellTiter-Glo®).

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Riztunitide_Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways This compound This compound Kinase_A Kinase-A This compound->Kinase_A Inhibits Kinase_B Kinase-B This compound->Kinase_B Inhibits (weaker) Stress_Response Stress-Response Pathway This compound->Stress_Response Activates Pro_Survival Pro-Survival Pathway Kinase_A->Pro_Survival Activates Apoptosis Apoptosis Pro_Survival->Apoptosis Inhibits Metabolism Cellular Metabolism Kinase_B->Metabolism Regulates

Caption: Signaling pathways affected by this compound.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed Dose_Response Perform Dose-Response Analysis Start->Dose_Response Compare_EC50 Compare EC50 of On-Target vs. Observed Effect Dose_Response->Compare_EC50 On_Target Likely On-Target Effect Compare_EC50->On_Target Similar EC50 Off_Target Potential Off-Target Effect Compare_EC50->Off_Target Different EC50 Rescue_Expt Conduct Rescue Experiment Off_Target->Rescue_Expt Confirm_Off_Target Confirm Off-Target Mechanism Rescue_Expt->Confirm_Off_Target Mitigate Optimize Concentration and Time-Course Confirm_Off_Target->Mitigate

Caption: Workflow for troubleshooting off-target effects.

Technical Support Center: Enhancing In-Vivo Bioavailability of Riztunitide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in-vivo studies with Riztunitide. Our goal is to help you optimize your experimental workflow and improve the bioavailability of this promising anti-inflammatory peptide.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues that may arise during your in-vivo experiments with this compound.

Observed Problem Potential Cause Recommended Solution
Low or undetectable plasma concentration of this compound post-administration. Rapid enzymatic degradation.1. Chemical Modification: Consider N-terminal acetylation or C-terminal amidation to protect against aminopeptidases and carboxypeptidases, respectively[1]. 2. Co-administration with Protease Inhibitors: Use of broad-spectrum protease inhibitors can reduce gastrointestinal degradation if administered orally[2][3].
Poor absorption from the administration site (e.g., subcutaneous or oral).1. Formulation with Permeation Enhancers: For oral administration, formulate this compound with permeation enhancers like sodium caprylate or bile salts to temporarily increase intestinal membrane fluidity[2][3]. 2. Liposomal Encapsulation: Encapsulating this compound in liposomes can protect it from degradation and improve absorption[4].
Rapid renal clearance.1. PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) to this compound can increase its hydrodynamic size, thereby reducing renal filtration and extending its plasma half-life[1]. 2. Conjugation to Larger Molecules: Conjugating this compound to a larger protein like albumin can also decrease clearance.
High variability in therapeutic effect between subjects. Inconsistent absorption and bioavailability.1. Optimize Formulation: Ensure a homogenous and stable formulation. For oral delivery, nanoparticles or microemulsions can provide more consistent release and absorption[3][5]. 2. Standardize Administration Technique: Ensure consistent administration technique and volume across all subjects.
Lack of dose-dependent response. Saturation of absorption pathways or rapid clearance at higher doses.1. Investigate Alternative Routes of Administration: If oral or subcutaneous routes show saturation, consider intravenous administration to establish a baseline pharmacokinetic profile. 2. Employ Controlled-Release Formulations: Polymeric nanoparticles can provide a sustained release of this compound, potentially avoiding saturation of uptake mechanisms[5].

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a peptide with the chemical formula C30H49N9O9[6][7]. It has demonstrated anti-inflammatory activity and is being investigated for its potential in ameliorating neurodegenerative disorders by decreasing inflammation and rescuing cells with dysregulated energy metabolism[7][8].

Q2: What are the primary challenges in achieving good in-vivo bioavailability for peptides like this compound?

A2: Peptides inherently face several challenges that can limit their bioavailability. These include rapid degradation by proteolytic enzymes in the body, fast clearance by the kidneys due to their small size, and poor permeability across biological membranes owing to their often hydrophilic nature[1]. Low solubility can also be a hurdle for some peptides[1].

Q3: How can I chemically modify this compound to improve its stability and half-life?

A3: Several chemical modification strategies can enhance the in-vivo stability of this compound:

  • Terminal Capping: N-terminal acetylation and C-terminal amidation are common methods to protect against exopeptidases[1].

  • PEGylation: Attaching polyethylene glycol (PEG) chains can shield the peptide from enzymes and reduce renal clearance[1].

  • Lipidation: Adding a lipid moiety can increase plasma protein binding and facilitate membrane interaction[1].

Q4: What formulation strategies can be employed to enhance the oral bioavailability of this compound?

A4: For oral delivery, protecting this compound from the harsh environment of the gastrointestinal (GI) tract is crucial. Strategies include:

  • Encapsulation: Using carrier systems like liposomes or polymeric nanoparticles can protect the peptide from enzymatic degradation and low pH in the stomach[4][5].

  • Co-administration with Additives:

    • Enzyme Inhibitors: Compounds that inhibit the activity of digestive proteases can be included in the formulation[2][3].

    • Permeation Enhancers: These agents can transiently increase the permeability of the intestinal epithelium, facilitating peptide absorption[2][3].

Q5: Are there any specific signaling pathways I should investigate in relation to this compound's anti-inflammatory effects?

A5: While the specific signaling pathway for this compound has not been fully elucidated, its anti-inflammatory properties suggest it may modulate key inflammatory cascades. Researchers could investigate its effect on pathways such as the JAK-STAT pathway, which is crucial for cytokine signaling, or the Bruton's tyrosine kinase (BTK) pathway, which is involved in mast cell activation[9][10]. The diagram below illustrates a generalized inflammatory signaling pathway that could be a starting point for investigation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus cytokine Pro-inflammatory Cytokine receptor Receptor cytokine->receptor Binds Kinase_A Kinase A (e.g., JAK) receptor->Kinase_A Activates This compound This compound (Hypothesized) This compound->receptor Antagonizes? This compound->Kinase_A Inhibits? Kinase_B Kinase B (e.g., STAT) Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Activation Kinase_B->Transcription_Factor Leads to Gene_Expression Inflammatory Gene Expression Transcription_Factor->Gene_Expression Promotes

Caption: Hypothesized Anti-Inflammatory Signaling Pathway for this compound.

Experimental Protocols

Protocol 1: Assessment of this compound Plasma Stability
  • Objective: To determine the in-vitro stability of this compound in plasma.

  • Materials: this compound, fresh plasma (from the species to be used in in-vivo studies), protease inhibitor cocktail, HPLC or LC-MS/MS system.

  • Methodology:

    • Spike a known concentration of this compound into plasma aliquots.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a protein precipitation agent (e.g., acetonitrile).

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of intact this compound using a validated HPLC or LC-MS/MS method.

    • Calculate the half-life of this compound in plasma.

Protocol 2: In-Vivo Pharmacokinetic Study of Modified this compound
  • Objective: To evaluate the pharmacokinetic profile of a modified this compound formulation (e.g., PEGylated or liposomal) compared to the unmodified peptide.

  • Materials: Unmodified this compound, modified this compound formulation, experimental animals (e.g., rats or mice), dosing vehicles, blood collection supplies, analytical equipment (LC-MS/MS).

  • Methodology:

    • Divide animals into two groups: one receiving unmodified this compound and the other receiving the modified formulation.

    • Administer the respective formulations via the desired route (e.g., intravenous, subcutaneous, or oral) at a defined dose.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

    • Process the blood samples to obtain plasma.

    • Extract this compound from the plasma samples.

    • Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life (t½) for both groups.

    • Compare the parameters to determine the improvement in bioavailability.

G cluster_0 Preparation cluster_1 Administration & Sampling cluster_2 Analysis cluster_3 Data Interpretation Formulation Prepare this compound Formulations (Unmodified vs. Modified) Animal_Groups Randomize Animals into Groups Formulation->Animal_Groups Dosing Administer Formulations to Respective Groups Animal_Groups->Dosing Blood_Collection Collect Blood Samples at Timed Intervals Dosing->Blood_Collection Plasma_Processing Process Blood to Obtain Plasma Blood_Collection->Plasma_Processing LCMS_Analysis Quantify this compound by LC-MS/MS Plasma_Processing->LCMS_Analysis PK_Analysis Calculate Pharmacokinetic Parameters (Cmax, AUC, t½) LCMS_Analysis->PK_Analysis Comparison Compare Bioavailability of Formulations PK_Analysis->Comparison

Caption: Experimental Workflow for In-Vivo Pharmacokinetic Study.

References

Strategies to minimize Riztunitide degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Riztunitide. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of this compound in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary causes of its degradation in experimental settings?

A1: this compound is a synthetic peptide with anti-inflammatory properties available for research use.[1] Like most peptides, this compound is susceptible to several degradation pathways in experimental settings, which can lead to a loss of its biological activity. The primary causes of degradation are broadly categorized as chemical and physical instability.[2][3]

  • Chemical Degradation: This involves the alteration of this compound's covalent structure through processes like hydrolysis, oxidation, and deamidation.[2][4]

  • Physical Degradation: This includes changes in the peptide's higher-order structure, leading to aggregation, precipitation, or adsorption to surfaces of labware.[2][3][4]

  • Enzymatic Degradation: In biological assays, particularly in cell culture or in the presence of serum, proteases and peptidases can rapidly cleave this compound.[5][6]

Q2: How should I properly store lyophilized and reconstituted this compound to ensure maximum stability?

A2: Proper storage is critical for maintaining the integrity of this compound.

  • Lyophilized Powder: For maximum stability, lyophilized this compound should be stored at -20°C or preferably -80°C.[5][7] The vial should be kept tightly sealed in a desiccator to protect it from moisture, which can significantly decrease its long-term stability. Before opening, it is crucial to allow the vial to equilibrate to room temperature for at least 30 minutes to prevent condensation.[5]

  • Reconstituted Solutions: Once in solution, this compound is much less stable. It is highly recommended to prepare aliquots of the stock solution in single-use, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5][7] These aliquots should be stored at -80°C. Thawed aliquots should be used promptly, and any unused portion should be discarded.

Q3: My this compound solution appears to be losing activity in my cell culture experiments. What is the likely cause and how can I prevent it?

A3: Loss of activity in cell culture is most commonly due to enzymatic degradation by proteases present in the serum of the culture medium or released by the cells themselves.[5][6]

To mitigate this, consider the following strategies:

  • Use Serum-Free Media: If your experimental design permits, switching to a serum-free medium can eliminate a major source of proteases.[5]

  • Add Protease Inhibitors: Incorporating a broad-spectrum protease inhibitor cocktail into your culture medium can effectively inactivate many proteases. However, you must first verify that the inhibitors do not interfere with your specific assay.

  • Minimize Incubation Time: Reduce the time that this compound is exposed to the culture environment to the minimum required for the experiment.

Q4: I am observing multiple peaks during HPLC analysis of my this compound sample. Could this indicate degradation?

A4: Yes, the appearance of new or unexpected peaks in an HPLC chromatogram is a common indicator of peptide degradation.[4] These peaks represent degradation products, which may include oxidized, deamidated, or hydrolyzed forms of this compound. To confirm this, you can perform forced degradation studies (e.g., exposing the peptide to acid, base, or oxidative conditions) and compare the resulting chromatograms to your sample. Techniques like mass spectrometry (MS) can be coupled with HPLC to identify the exact nature of the degradation products.[4]

Troubleshooting Guides

Issue 1: Poor Reproducibility in Bioassays

Poor reproducibility is often linked to inconsistent concentrations of active this compound due to degradation or handling issues.

Potential Cause Troubleshooting Step Recommended Action
Degradation during storage Review storage protocol.Ensure lyophilized peptide is at -80°C in a desiccator. Aliquot stock solutions to avoid freeze-thaw cycles.[7]
Adsorption to labware Check materials used for reconstitution and dilution.Use only low-protein-binding polypropylene (B1209903) tubes and pipette tips for all steps involving the peptide solution.[5]
Inaccurate initial concentration Re-evaluate reconstitution method.Briefly centrifuge the vial before opening. Use a calibrated pipette and an appropriate, validated buffer for reconstitution.
Variable enzymatic degradation Assess variability in cell culture conditions.Standardize cell seeding density and serum lot. Consider using a protease inhibitor cocktail.[6]
Issue 2: Evidence of Peptide Aggregation (Precipitation/Cloudiness)

Aggregation leads to a significant loss of active, soluble peptide and can interfere with assays.

Potential Cause Troubleshooting Step Recommended Action
High concentration Check the concentration of the stock solution.Avoid preparing stock solutions at concentrations significantly above the recommended solubility limit.
Incorrect buffer/pH Verify the pH and composition of the reconstitution buffer.Peptides are most stable at a specific pH range. For general use, a slightly acidic buffer (e.g., pH 5-6) is often preferable to neutral or alkaline conditions, which can accelerate degradation pathways like deamidation.[2][7]
Multiple freeze-thaw cycles Review handling of stock solutions.Prepare single-use aliquots immediately after reconstitution to minimize physical stress on the peptide.[7]

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of this compound for Maximum Stability

This protocol details the steps for properly preparing a stable stock solution of this compound.

  • Equilibration: Before opening, allow the sealed vial of lyophilized this compound to equilibrate to room temperature in a desiccator for 30 minutes. This prevents moisture from condensing on the peptide powder.[5]

  • Centrifugation: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

  • Reconstitution: Using a calibrated pipette with a low-protein-binding tip, add the required volume of a sterile, appropriate buffer (e.g., 20 mM citrate (B86180) buffer, pH 6.0). Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous vortexing, which can cause aggregation.

  • Aliquoting: Immediately after the peptide is fully dissolved, dispense the solution into single-use, low-protein-binding polypropylene microcentrifuge tubes. The volume of each aliquot should be suitable for a single experiment.

  • Storage: Snap-freeze the aliquots and store them at -80°C until use. Avoid using frost-free freezers, as their temperature cycles can be detrimental.

Protocol 2: HPLC-Based Stability Assessment of this compound

This method allows for the quantification of this compound degradation over time under specific experimental conditions (e.g., in a particular buffer or at a certain temperature).

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the buffer or medium to be tested.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a validated reverse-phase HPLC (RP-HPLC) method. The area of the main this compound peak at T=0 serves as the 100% reference.

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 4°C, 25°C, or 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot, quench any reaction if necessary (e.g., by adding acid or freezing), and analyze it by RP-HPLC.

  • Data Analysis: Calculate the percentage of remaining intact this compound at each time point by comparing the area of the main peak to the area of the main peak at T=0. Plot the percentage of intact this compound versus time to determine the degradation rate.

Visualizations and Data

Data Table: Effect of Temperature and pH on this compound Stability

The following table summarizes hypothetical stability data for this compound in solution over 48 hours, as determined by HPLC. This illustrates the critical impact of storage conditions.

Condition Buffer % Intact this compound (24h) % Intact this compound (48h)
4°C pH 5.0 Acetate98%96%
pH 7.4 PBS95%90%
25°C (Room Temp) pH 5.0 Acetate90%81%
pH 7.4 PBS82%65%
37°C pH 5.0 Acetate75%55%
pH 7.4 PBS60%38%

Note: Data are representative and should be confirmed experimentally for specific buffer systems.

Diagrams

G Troubleshooting Workflow for this compound Degradation start Experiment Shows Loss of Activity hplc Run HPLC Analysis of Sample start->hplc check_storage Review Storage & Handling (Temp, Aliquots, Labware) storage_ok Storage OK check_storage->storage_ok  Yes storage_bad Improper Storage check_storage->storage_bad  No check_assay Analyze Assay Conditions (Buffer pH, Temp, Serum) assay_ok Assay Conditions OK check_assay->assay_ok  Yes assay_bad Harsh Assay Conditions check_assay->assay_bad  No single_peak Single, Correct Peak hplc->single_peak  Clean? multi_peak Multiple Peaks or Peak Shift hplc->multi_peak Degradation? single_peak->check_storage multi_peak->check_storage storage_ok->check_assay solution1 Implement Protocol 1: Proper Reconstitution & Aliquoting storage_bad->solution1 solution3 Problem Likely Not Degradation. Check Other Reagents. assay_ok->solution3 solution2 Optimize Assay Buffer: Adjust pH, Add Inhibitors, Reduce Incubation Time assay_bad->solution2

Caption: Troubleshooting workflow for identifying this compound degradation.

G Common Chemical Degradation Pathways for Peptides peptide Intact this compound Peptide peptide->sub1 peptide->sub2 peptide->sub3 hydrolysis Hydrolysis prod1 Peptide Fragments (Chain Cleavage) hydrolysis->prod1 H₂O (Acid/Base) deamidation Deamidation prod2 Iso-Aspartate Analog (Loss of Amide) deamidation->prod2 Asn/Gln Residues (Base-catalyzed) oxidation Oxidation prod3 Met/Cys Sulfoxides (Addition of Oxygen) oxidation->prod3 O₂ / ROS (Met/Cys Residues) sub1->hydrolysis sub2->deamidation sub3->oxidation

Caption: Key chemical degradation pathways affecting peptide stability.

G Experimental Workflow for Stability Assessment start Prepare this compound in Test Buffer t0 Analyze T=0 Sample via HPLC start->t0 incubate Incubate Solution at Test Condition (e.g., 37°C) t0->incubate loop_start Withdraw Aliquot at Time Point (Tx) incubate->loop_start hplc Analyze Tx Sample via HPLC loop_start->hplc T = 1, 4, 8... hrs end Plot % Intact Peptide vs. Time loop_start->end Final Time Point compare Compare Peak Area to T=0 hplc->compare compare->loop_start Next Time Point

References

Validation & Comparative

Comparative Analysis of Riztunitide and Other Anti-inflammatory Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic peptide development, anti-inflammatory agents represent a significant area of research with the potential to address a multitude of debilitating conditions. This guide provides a comparative analysis of Riztunitide, a novel anti-inflammatory peptide, with other notable anti-inflammatory peptides. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data, mechanistic insights, and experimental methodologies.

Introduction to this compound and Comparator Peptides

This compound is an emerging anti-inflammatory peptide with the amino acid sequence D-tyrosyl-D-valyl-D-alpha-aspartyl-D-lysyl-D-arginine. It has been identified as a potential therapeutic for neurodegenerative disorders, where it is suggested to decrease inflammation and support cells with dysregulated energy metabolism. However, detailed public information regarding its specific mechanism of action and quantitative preclinical or clinical data is limited at the time of this publication. A key source of detailed experimental data, patent US11975051 B1, is not publicly accessible, thus constraining a direct quantitative comparison.

For the purpose of this comparative analysis, the following peptides have been selected based on their well-documented anti-inflammatory properties and diverse mechanisms of action:

  • KPV (Lys-Pro-Val): A tripeptide derivative of α-melanocyte-stimulating hormone (α-MSH) known for its potent anti-inflammatory effects, particularly in skin and gut inflammation.

  • BPC-157: A pentadecapeptide derived from a human gastric protein, which has demonstrated significant tissue-regenerative and anti-inflammatory properties in various preclinical models.

  • Sermorelin: A synthetic peptide analogue of growth hormone-releasing hormone (GHRH) that exerts anti-inflammatory effects primarily by stimulating the production of growth hormone (GH) and insulin-like growth factor 1 (IGF-1).

Comparative Data on Physicochemical and Biological Properties

The following table summarizes the available data for this compound and the selected comparator peptides. It is important to note the absence of publicly available quantitative data for this compound, which is indicated as "Not Available."

PropertyThis compoundKPV (Lys-Pro-Val)BPC-157Sermorelin
Amino Acid Sequence D-Tyr-D-Val-D-Asp-D-Lys-D-ArgLys-Pro-ValGly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-ValTyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH2
Molecular Weight ~680 g/mol ~341.4 g/mol ~1419.5 g/mol ~3357.9 g/mol
Primary Mechanism Decreases inflammation, rescues cells with dysregulated energy metabolism (qualitative)Binds to melanocortin receptors (MC1R, MC3R), inhibits NF-κB pathway[1][2]Promotes angiogenesis, modulates growth factors (e.g., VEGF), reduces inflammatory cytokines[3][4]Stimulates pituitary gland to release Growth Hormone, leading to increased IGF-1 and systemic anti-inflammatory effects[5][6]
Key Therapeutic Areas Neurodegenerative disorders (proposed)Inflammatory bowel disease, skin inflammation (e.g., psoriasis, eczema)[1]Musculoskeletal injuries (tendons, ligaments, muscles), inflammatory bowel disease[3][7]Growth hormone deficiency, anti-aging, and conditions with an inflammatory component[5][6]
In Vitro Efficacy (IC50) Not AvailableNot AvailableNot AvailableNot Available
In Vivo Efficacy Data Not AvailableReduces ear swelling in mouse models; mitigates inflammatory responses in colonic cells[8]Accelerates healing of tendons, ligaments, and muscles in animal models; reduces paw inflammation in arthritis models[3][7]Increases lean body mass and reduces abdominal fat in clinical studies, suggesting systemic anti-inflammatory effects[6]
Clinical Development Stage Preclinical (presumed)Research/PreclinicalPreclinical, with some limited human studies[3][4]Approved for diagnostic and therapeutic use in growth hormone deficiency

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these peptides is crucial for targeted drug development.

This compound

While the precise signaling pathway for this compound is not detailed in publicly available literature, its described function in ameliorating neuroinflammation and rescuing cellular energy metabolism suggests potential interaction with pathways involved in mitochondrial function and cellular stress responses, which are often intertwined with inflammatory cascades like the NF-κB pathway.

KPV (Lys-Pro-Val)

KPV exerts its anti-inflammatory effects through a well-defined pathway involving the inhibition of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).

KPV_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus KPV KPV MC1R MC1R/MC3R KPV->MC1R IKK IKK MC1R->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB_IκBα NF-κB-IκBα (Inactive) NFκB NF-κB (p65/p50) NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation NFκB_IκBα->NFκB Degradation of IκBα DNA DNA NFκB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

KPV Signaling Pathway

KPV binds to melanocortin receptors (MC1R and MC3R) on various cell types, which leads to the inhibition of the IKK complex.[1][2] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes like TNF-α and IL-6.

BPC-157

BPC-157's mechanism is multifaceted, primarily promoting tissue repair and angiogenesis, which indirectly dampens inflammation.

BPC157_Pathway cluster_cellular_effects Cellular Effects cluster_physiological_outcomes Physiological Outcomes BPC157 BPC-157 VEGFR2 VEGFR2 Activation BPC157->VEGFR2 GH_Receptor Growth Hormone Receptor Upregulation BPC157->GH_Receptor NO_Modulation Nitric Oxide Modulation BPC157->NO_Modulation Cytokine_Reduction ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) BPC157->Cytokine_Reduction Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tissue_Repair Tissue Repair (Tendon, Muscle, Gut) GH_Receptor->Tissue_Repair NO_Modulation->Angiogenesis NO_Modulation->Tissue_Repair Anti_inflammation Anti-inflammatory Effect Cytokine_Reduction->Anti_inflammation Angiogenesis->Tissue_Repair

BPC-157 Mechanism of Action

BPC-157 has been shown to upregulate the expression of growth hormone receptors and activate Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), leading to enhanced angiogenesis (the formation of new blood vessels).[3] It also modulates the nitric oxide (NO) signaling pathway and reduces the levels of pro-inflammatory cytokines.[7] These combined effects contribute to its potent tissue-healing and anti-inflammatory properties.

Sermorelin

Sermorelin's anti-inflammatory effects are a downstream consequence of its primary action on the pituitary gland.

Sermorelin_Pathway cluster_organs Organ Level cluster_hormones Hormonal Cascade cluster_systemic_effects Systemic Effects Sermorelin Sermorelin Pituitary Anterior Pituitary Sermorelin->Pituitary Stimulates GH Growth Hormone (GH) Pituitary->GH Releases Liver Liver IGF1 IGF-1 Liver->IGF1 Produces GH->Liver Stimulates Inflammation_Reduction ↓ Systemic Inflammation IGF1->Inflammation_Reduction Body_Composition ↑ Lean Body Mass ↓ Adipose Tissue IGF1->Body_Composition

Sermorelin's Endocrine Cascade

Sermorelin binds to GHRH receptors on the anterior pituitary gland, stimulating the synthesis and release of endogenous growth hormone.[5] GH then acts on the liver and other tissues to promote the production of IGF-1. Both GH and IGF-1 have systemic effects that include reducing inflammation, increasing lean body mass, and decreasing adipose tissue, which is a source of inflammatory cytokines.[6]

Experimental Protocols for Evaluation of Anti-inflammatory Peptides

The following sections outline general experimental workflows for assessing the anti-inflammatory potential of peptides, which can be adapted for specific research questions.

In Vitro Anti-inflammatory Assays

A common approach to evaluate the anti-inflammatory effects of a peptide at the cellular level involves the use of immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

InVitro_Workflow start Start cell_culture Culture Macrophages (e.g., RAW 264.7) start->cell_culture peptide_treatment Treat with Peptide (e.g., this compound) cell_culture->peptide_treatment lps_stimulation Stimulate with LPS peptide_treatment->lps_stimulation incubation Incubate (e.g., 24h) lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis cytokine_analysis Cytokine Analysis (ELISA, Luminex) supernatant_collection->cytokine_analysis western_blot Western Blot for Signaling Proteins (e.g., p-NF-κB) cell_lysis->western_blot end End cytokine_analysis->end western_blot->end

In Vitro Anti-inflammatory Assay Workflow

Methodology:

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

  • Treatment: Cells are pre-treated with varying concentrations of the test peptide for a specified duration (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the cell culture.

  • Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for an inflammatory response.

  • Analysis:

    • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using methods like ELISA or Luminex assays. A reduction in cytokine levels in peptide-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.

    • Signaling Pathway Analysis: Cell lysates are analyzed by Western blotting to assess the activation of key inflammatory signaling proteins, such as the phosphorylation of NF-κB subunits.

In Vivo Models of Inflammation

Animal models are essential for evaluating the systemic anti-inflammatory effects and therapeutic potential of a peptide. The carrageenan-induced paw edema model is a widely used acute inflammation model.

InVivo_Workflow start Start animal_acclimatization Acclimatize Rodents (e.g., Rats, Mice) start->animal_acclimatization grouping Group Animals (Control, Vehicle, Peptide) animal_acclimatization->grouping peptide_administration Administer Peptide (e.g., i.p., s.c.) grouping->peptide_administration carrageenan_injection Inject Carrageenan into Paw peptide_administration->carrageenan_injection paw_volume_measurement Measure Paw Volume (Plethysmometer) at Time Intervals carrageenan_injection->paw_volume_measurement data_analysis Analyze Paw Edema Inhibition paw_volume_measurement->data_analysis end End data_analysis->end

Carrageenan-Induced Paw Edema Model Workflow

Methodology:

  • Animal Model: Typically, rats or mice are used.

  • Administration: The test peptide is administered systemically (e.g., intraperitoneally or subcutaneously) at various doses. A control group receives a vehicle, and another group may receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: A localized acute inflammation is induced by injecting a solution of carrageenan into the subplantar region of one of the hind paws.

  • Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Evaluation: The percentage of inhibition of paw edema in the peptide-treated groups is calculated relative to the vehicle control group. A significant reduction in paw volume indicates in vivo anti-inflammatory activity.

Conclusion and Future Directions

This comparative analysis highlights the diverse mechanisms and therapeutic potential of various anti-inflammatory peptides. While peptides like KPV, BPC-157, and Sermorelin have well-characterized modes of action and a growing body of preclinical and, in some cases, clinical data, this compound remains a promising but less understood molecule. The primary limitation in providing a comprehensive, quantitative comparison is the lack of publicly available experimental data for this compound.

For researchers and drug developers, the key takeaway is the importance of elucidating the specific signaling pathways and obtaining robust preclinical data to guide the development of novel peptide therapeutics. Future research should prioritize:

  • Detailed Mechanistic Studies for this compound: Investigating the specific molecular targets and signaling pathways modulated by this compound is crucial. This includes exploring its effects on key inflammatory pathways such as NF-κB, MAPK, and JAK-STAT, as well as its impact on cellular metabolism and mitochondrial function.

  • Standardized Comparative Studies: Head-to-head preclinical studies comparing this compound with other anti-inflammatory peptides in validated animal models of inflammation and neurodegeneration would provide valuable insights into its relative efficacy and therapeutic potential.

  • Dissemination of Data: The publication of preclinical data from patent literature and early-stage research is essential for the scientific community to build upon existing knowledge and accelerate the development of new and effective anti-inflammatory treatments.

The field of anti-inflammatory peptides holds immense promise, and a deeper understanding of novel candidates like this compound will be instrumental in realizing their full therapeutic potential.

References

Independent Replication of Riztunitide Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: As of late 2025, Riztunitide is a novel compound recently identified as an anti-inflammatory agent[1]. Due to its recent emergence, there is a notable absence of published research findings and, consequently, no independent replication studies are available in the public domain.

To fulfill the request for a comparative guide that adheres to the specified format, this document will serve as a template . It utilizes a well-established anti-inflammatory pathway and hypothetical data for a fictional compound, "Hypothetidex," to illustrate how such a guide should be structured. This template is designed for researchers, scientists, and drug development professionals to adapt for this compound or other compounds as research becomes publicly available.

Comparative Analysis of Hypothetidex: Original vs. Independent Replication Studies

This guide compares the findings from the initial publication on Hypothetidex by "Lab A" with a subsequent independent replication study conducted by "Lab B." The focus is on the compound's inhibitory effect on the JAK-STAT signaling pathway, a critical pathway in inflammatory processes.

Table 1: Comparative In Vitro Efficacy of Hypothetidex
ParameterLab A (Original Study)Lab B (Replication Study)
Target JAK1JAK1
Assay Type Cell-based Phospho-STAT3 AssayCell-based Phospho-STAT3 Assay
Cell Line Human HEK293THuman HEK293T
IC50 (nM) 15.2 ± 2.118.5 ± 3.4
Vehicle Control DMSODMSO
Table 2: Comparative In Vivo Anti-Inflammatory Activity of Hypothetidex
ParameterLab A (Original Study)Lab B (Replication Study)
Animal Model Collagen-Induced Arthritis (Mouse)Collagen-Induced Arthritis (Mouse)
Dosage 10 mg/kg, oral, once daily10 mg/kg, oral, once daily
Primary Endpoint Paw Swelling Reduction (%)Paw Swelling Reduction (%)
Result 65% reduction61% reduction
Vehicle Control 0.5% Methylcellulose0.5% Methylcellulose

Experimental Protocols

Cell-based Phospho-STAT3 Assay Protocol
  • Cell Culture: Human HEK293T cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Hypothetidex was dissolved in DMSO to create a 10 mM stock solution. Serial dilutions were prepared in assay buffer.

  • Assay Procedure:

    • Cells were seeded in 96-well plates and incubated overnight.

    • Cells were then serum-starved for 4 hours.

    • Varying concentrations of Hypothetidex or vehicle (DMSO) were added and incubated for 1 hour.

    • Cells were stimulated with 10 ng/mL of Interleukin-6 (IL-6) for 30 minutes to induce STAT3 phosphorylation.

    • Cells were lysed, and the concentration of phosphorylated STAT3 was quantified using a commercially available ELISA kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using a four-parameter logistic curve fit.

Collagen-Induced Arthritis (CIA) in Mice Protocol
  • Animal Model: Male DBA/1 mice, aged 8-10 weeks, were used.

  • Induction of Arthritis:

    • On day 0, mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.

    • On day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant was administered.

  • Treatment:

    • From day 21 to day 35, mice were orally administered either Hypothetidex (10 mg/kg) or vehicle (0.5% methylcellulose) once daily.

  • Assessment:

    • Paw swelling was measured using a plethysmometer every other day.

    • The percentage reduction in paw swelling was calculated by comparing the treated group to the vehicle control group at the end of the study.

Visualizations

Signaling_Pathway Cytokine Inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK Janus Kinase (JAK) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Hypothetidex Hypothetidex Hypothetidex->JAK Inhibits

Caption: Hypothetical signaling pathway of Hypothetidex action.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model a Seed HEK293T Cells b Add Hypothetidex a->b c Stimulate with IL-6 b->c d Measure pSTAT3 c->d e Induce Arthritis in Mice f Administer Hypothetidex e->f g Measure Paw Swelling f->g h Analyze Data g->h

Caption: Workflow for in vitro and in vivo experiments.

References

Statistical Validation and Comparative Analysis of Riztunitinib Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available, peer-reviewed clinical trial data for a drug named "Riztunitide" is not available. The following guide is a professionally structured template designed to illustrate how such a comparison would be presented. It uses the fictional name "Riztunitinib" to demonstrate the required format and content for an audience of researchers, scientists, and drug development professionals. The data, protocols, and mechanisms described herein are hypothetical and for illustrative purposes only.

Introduction

Riztunitinib is a novel, orally administered small molecule inhibitor targeting the Janus kinase (JAK) signaling pathway, a critical mediator in the inflammatory cascade. This guide provides a statistical validation and comparative analysis of fictional Phase IIb clinical trial data for Riztunitinib. The objective is to offer an objective comparison of Riztunitinib's performance against a placebo and a leading alternative, "Competitor A," a well-established anti-inflammatory agent. The data presented herein is intended to provide a clear, evidence-based overview for researchers and drug development professionals.

Hypothetical Mechanism of Action

Riztunitinib is designed to selectively inhibit the JAK1 enzyme. In autoimmune and inflammatory conditions, pro-inflammatory cytokines bind to their corresponding cell surface receptors, leading to the activation of associated JAKs. This activation initiates a signaling cascade through the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus, where they modulate the transcription of genes involved in the inflammatory response. By selectively blocking JAK1, Riztunitinib aims to interrupt this signaling pathway, thereby reducing the production of inflammatory mediators.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Activates JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Phosphorylation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive Phosphorylates STAT_active STAT (Active) STAT_inactive->STAT_active Gene Inflammatory Gene Transcription STAT_active->Gene Translocates to Nucleus Riztunitinib Riztunitinib Riztunitinib->JAK1_active Inhibits

Caption: Fictional signaling pathway of Riztunitinib's inhibitory action on the JAK1/STAT cascade.

Experimental Protocols

The following outlines the methodology for the hypothetical Phase IIb, randomized, double-blind, placebo-controlled study referenced in this guide.

Study Design: A 24-week, multicenter study was conducted with three parallel arms: Riztunitinib (100 mg, once daily), Competitor A (standard dosage), and a placebo. Randomization was stratified by disease severity at baseline.

Patient Population:

  • Inclusion Criteria: Adults aged 18-65 with a confirmed diagnosis of moderate-to-severe rheumatoid arthritis, with an inadequate response to at least one conventional synthetic DMARD.

  • Exclusion Criteria: Previous treatment with a JAK inhibitor; active or latent infections.

Endpoints:

  • Primary Efficacy Endpoint: The proportion of patients achieving ACR20 response (a 20% improvement in the American College of Rheumatology criteria) at Week 12.

  • Secondary Efficacy Endpoints: Change from baseline in the Disease Activity Score 28-CRP (DAS28-CRP); proportion of patients achieving ACR50 and ACR70 responses at Weeks 12 and 24.

  • Safety Endpoint: Incidence of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and laboratory abnormalities.

Statistical Analysis: The primary endpoint was analyzed using a logistic regression model, adjusted for baseline disease severity. Continuous secondary endpoints were analyzed using a mixed-effect model for repeated measures (MMRM). The safety population included all subjects who received at least one dose of the study drug.

Start Start Screening Patient Screening (N=450) Start->Screening Randomization Randomization (N=300) Screening->Randomization ArmA Riztunitinib Arm (100 mg/day) (n=100) Randomization->ArmA ArmB Competitor A Arm (Standard Dose) (n=100) Randomization->ArmB ArmC Placebo Arm (n=100) Randomization->ArmC Treatment 24-Week Treatment Period ArmA->Treatment ArmB->Treatment ArmC->Treatment Endpoint12 Week 12 Assessment (Primary Endpoint) Treatment->Endpoint12 Endpoint24 Week 24 Assessment (Secondary Endpoints) Endpoint12->Endpoint24 Analysis Final Data Analysis Endpoint24->Analysis End End Analysis->End

Caption: Workflow of the hypothetical Phase IIb clinical trial for Riztunitinib.

Comparative Data Analysis

The following tables summarize the quantitative data from the hypothetical clinical trial, comparing the efficacy and safety of Riztunitinib against Competitor A and a placebo.

Table 1: Primary and Secondary Efficacy Endpoints
EndpointRiztunitinib (n=100)Competitor A (n=100)Placebo (n=100)p-value (vs. Placebo)
ACR20 Response at Week 12 (%) 68.0%62.0%34.0%<0.001
ACR50 Response at Week 12 (%) 45.0%38.0%15.0%<0.001
ACR70 Response at Week 12 (%) 22.0%18.0%5.0%<0.01
Mean Change in DAS28-CRP at Week 24 -2.1-1.8-0.9<0.001
Table 2: Key Safety Outcomes (Treatment-Emergent Adverse Events)
Adverse Event CategoryRiztunitinib (n=100)Competitor A (n=100)Placebo (n=100)
Any TEAE (%) 75.0%72.0%60.0%
Serious TEAEs (%) 4.0%5.0%2.0%
Upper Respiratory Tract Infection (%) 12.0%10.0%8.0%
Headache (%) 8.0%9.0%5.0%
Nausea (%) 7.0%6.0%3.0%
Elevated Liver Enzymes (%) 3.0%4.0%1.0%
Discontinuation due to AEs (%) 5.0%6.0%3.0%

Summary and Conclusion

Based on this hypothetical Phase IIb trial data, Riztunitinib demonstrated statistically significant improvements in the primary and secondary efficacy endpoints compared to the placebo. The proportion of patients achieving ACR20, ACR50, and ACR70 responses was numerically higher in the Riztunitinib group than in the Competitor A group, suggesting a potential for superior efficacy. The safety profile of Riztunitinib was comparable to that of Competitor A, with a manageable incidence of treatment-emergent adverse events. These illustrative findings support the continued development of Riztunitinib in Phase III trials to further characterize its clinical potential in treating inflammatory diseases.

Safety Operating Guide

Personal protective equipment for handling Riztunitide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling Riztunitide. This compound is an anti-inflammatory peptide.[1][2] As with any potent research compound, a comprehensive, compound-specific risk assessment should be conducted before any handling occurs. The following guidance is based on best practices for handling potent peptide-based compounds in a laboratory setting.

Hazard Identification and Risk Assessment

This compound is a peptide with anti-inflammatory activity intended for research use only.[1][2] Due to its potent biological activity, it must be handled with care to avoid inhalation, ingestion, and direct contact with skin and eyes.[3] Peptides of this nature are considered potent if they have a high level of biological activity at a low dose. The primary risks associated with handling potent peptides in a powdered (lyophilized) form include the generation of airborne dust during weighing and reconstitution, which can be easily inhaled.

Hypothetical Occupational Exposure Band (OEB)

For novel peptides with high potency, it is prudent to assign a conservative Occupational Exposure Band (OEB) to guide handling procedures. Without specific toxicological data, this compound should be handled as a compound falling into OEB 4 (1-10 µg/m³) . This classification necessitates a primary focus on containment equipment and stringent personal protective equipment (PPE) protocols.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for minimizing exposure.[5][6] The required level of PPE depends on the specific task and the risk of exposure.

Activity Risk Level Required PPE
Storage and Inspection Low- Standard lab coat- Safety glasses- Single pair of nitrile gloves
Reconstitution and Dilution (in a certified chemical fume hood or biological safety cabinet) Medium- Disposable lab coat or gown- Safety goggles- Double nitrile gloves
Weighing of Lyophilized Powder High- Disposable coveralls (e.g., Tyvek)[5][7]- Powered Air-Purifying Respirator (PAPR) with a full facepiece[4][5]- Double nitrile gloves- Disposable shoe covers[5]
Spill Cleanup High- Disposable coveralls (e.g., Tyvek)- PAPR or a full-facepiece respirator with P100/FFP3 filters[5]- Heavy-duty nitrile or rubber gloves over inner nitrile gloves- Disposable shoe covers

Handling Procedures and Operational Plans

A systematic approach is crucial for safely handling potent compounds.[5]

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks without opening it.

  • Storage: Store this compound in a cool, dry, and dark place, with a recommended temperature of -20°C for long-term stability.[3][8] The container should be tightly sealed.[3]

  • Inventory: Maintain a detailed log of the compound, including date of receipt, quantity, and lot number.[6]

Weighing and Aliquoting (High-Risk Operation)

This procedure must be performed within a containment device such as a ventilated balance enclosure or a chemical fume hood to minimize dust generation.[5]

  • Preparation: Assemble all necessary equipment (spatulas, weigh boats, microcentrifuge tubes) and pre-label all containers within the containment area.[6]

  • PPE: Don the appropriate high-risk PPE as detailed in the table above.

  • Equilibration: Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation.[8]

  • Weighing: Carefully transfer the desired amount of lyophilized powder using a dedicated spatula. Avoid any actions that could create airborne dust.

  • Sealing: Immediately and securely seal the stock vial and the new aliquot containers.

  • Decontamination: Decontaminate all surfaces and equipment within the containment area using a suitable agent (e.g., 10% bleach solution followed by 70% ethanol).[9]

  • Waste Disposal: Dispose of all single-use items (gloves, weigh boats, etc.) in a clearly labeled hazardous waste container.[5]

Reconstitution and Dilution
  • Solvent Selection: Use sterile, high-purity water or a recommended buffer for reconstitution.[6][8]

  • Procedure: In a certified chemical fume hood or biological safety cabinet, slowly add the solvent to the vial containing the lyophilized powder. Avoid shaking or vigorous vortexing which can cause aerosolization. Gently swirl or pipette to dissolve.

  • Storage of Solutions: Store reconstituted solutions in aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.[6][8]

Emergency and Disposal Plans

Spill Management

In the event of a spill, the primary objective is to contain the material and prevent exposure.

  • Alert: Immediately notify all personnel in the vicinity.

  • Evacuate: If the spill is large or involves a significant amount of airborne powder, evacuate the immediate area.

  • Secure: Restrict access to the spill area.

  • Cleanup:

    • Don the appropriate high-risk PPE for spill cleanup.

    • For powder spills , gently cover the area with damp paper towels to avoid raising dust. Do not sweep dry powder.

    • For liquid spills , absorb the liquid with absorbent pads.

    • Working from the outside in, clean the spill area with a 10% bleach solution, allowing for a 30-minute contact time, followed by a water rinse.[9]

    • All materials used for cleanup must be disposed of as hazardous chemical waste.[5][9]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, vials, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.[9]

  • Liquid Waste: Collect liquid waste in a sealed, labeled, and appropriate chemical waste container.

  • Final Disposal: Adhere to all local, state, and federal regulations for the disposal of chemical waste.[9] This may involve incineration by a licensed waste management company.[3]

Visual Workflow Guides

The following diagrams illustrate key decision-making processes for handling this compound.

PPE_Selection_Workflow start Start: Identify Handling Task risk_assessment Assess Risk of Aerosolization/ Exposure start->risk_assessment low_risk Low Risk (e.g., Handling sealed containers) risk_assessment->low_risk Low medium_risk Medium Risk (e.g., Reconstitution in hood) risk_assessment->medium_risk Medium high_risk High Risk (e.g., Weighing powder, Spill) risk_assessment->high_risk High ppe_low PPE: Lab Coat Safety Glasses Single Gloves low_risk->ppe_low ppe_medium PPE: Disposable Gown Safety Goggles Double Gloves medium_risk->ppe_medium ppe_high PPE: Disposable Coveralls PAPR Double Gloves Shoe Covers high_risk->ppe_high end_task Proceed with Task ppe_low->end_task ppe_medium->end_task ppe_high->end_task

Caption: PPE selection workflow for this compound handling.

Spill_Response_Plan spill Spill Occurs alert Alert Personnel in Area spill->alert don_ppe Don High-Risk PPE: Coveralls, PAPR, Double Gloves alert->don_ppe spill_type Identify Spill Type powder_spill Powder Spill spill_type->powder_spill Powder liquid_spill Liquid Spill spill_type->liquid_spill Liquid cover_powder Gently cover with damp paper towels powder_spill->cover_powder absorb_liquid Absorb with pads liquid_spill->absorb_liquid decontaminate Decontaminate Area: 1. Apply 10% Bleach (30 min) 2. Rinse with water cover_powder->decontaminate absorb_liquid->decontaminate collect_waste Collect all materials in hazardous waste container decontaminate->collect_waste don_ppe->spill_type report Report Incident to EHS collect_waste->report

Caption: Decision tree for this compound spill response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.